Gallium(III)-phthalocyanine chloride
Description
Significance in Advanced Materials Science
In the realm of advanced materials science, Gallium(III)-phthalocyanine chloride is prized for its potential in a variety of applications. Its inherent semiconducting and photoconducting properties have been a subject of extensive study. dtic.mil The compound's ability to absorb light and generate charge carriers makes it a candidate for use in organic electronic devices. biosynth.com
Furthermore, GaPcCl exhibits significant nonlinear optical (NLO) properties, which are of great interest for applications in optical limiting and other photonic technologies. rsc.orgrsc.org The modification of the axial ligand or the peripheral substituents on the phthalocyanine (B1677752) ring can be used to tune these NLO properties, offering a high degree of architectural flexibility in material design. rsc.orgrsc.org Research has shown that thermal annealing of GaPcCl thin films can be utilized to modify their optical properties, including the refractive index and nonlinear optical susceptibility, without affecting the chemical stability of the material. researchgate.net
Role in Interdisciplinary Research Domains
The utility of this compound extends beyond materials science into several interdisciplinary research areas. One of the most prominent of these is its application as a photosensitizer in photodynamic therapy (PDT) for cancer. nih.govnih.gov In PDT, a photosensitizer is administered and subsequently activated by light of a specific wavelength, leading to the generation of reactive oxygen species that can selectively destroy cancer cells. conicet.gov.armdpi.com Gallium(III)-phthalocyanine derivatives have shown promise in this area due to their strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light. researchgate.net Carboxylation of gallium phthalocyanines has been shown to enhance cellular uptake and improve the efficacy of PDT. nih.gov
In the field of catalysis, cationic gallium phthalocyanines have been developed for use in gallium(III)-activated processes. acs.orgresearchgate.net These catalysts have been successfully employed in cycloaddition and annulation reactions, demonstrating the versatility of the gallium phthalocyanine scaffold in synthetic organic chemistry. acs.org The development of these novel catalysts opens up new avenues for the synthesis of complex organic molecules. researchgate.net Additionally, the potential for GaPcCl to be used in sensor applications is an active area of research, leveraging the compound's responsive electronic structure. researchgate.net
Historical Development and Evolution of Metallophthalocyanine Research
The journey of metallophthalocyanine research began with a serendipitous discovery in the early 20th century. In 1907, the synthesis of the parent phthalocyanine molecule was an accidental byproduct of a reaction involving o-cyanobenzamide. dtic.mil The first metallophthalocyanine, copper(II)-phthalocyanine, was also synthesized by chance in 1927 during an attempt to prepare o-xylenedicyanide. dtic.mil
It was in the early 1930s that systematic research into this class of compounds began, with Linstead and his colleagues synthesizing a variety of metallophthalocyanines and coining the term "phthalocyanine". dtic.mil The elucidation of the structure of phthalocyanine and several of its metal complexes by Robertson and coworkers using single-crystal X-ray diffraction analysis was a landmark achievement that paved the way for a deeper understanding of their properties. dtic.mil Since these foundational discoveries, research on metallophthalocyanines, including this compound, has expanded dramatically, exploring their semiconductivity, photoconductivity, photochemical reactivity, and applications in a wide array of scientific and technological fields. dtic.milresearchgate.nettubitak.gov.tr
Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₁₆ClGaN₈ uni.lu |
| Molecular Weight | 617.70 g/mol sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder sigmaaldrich.com |
| λmax | 694 nm sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 19717-79-4 sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHOXAMWFXGCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16ClGaN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19717-79-4 | |
| Record name | (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]gallium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19717-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium(III)-phthalocyanine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Gallium Iii Phthalocyanine Chloride
Advanced Synthetic Routes to Gallium(III)-Phthalocyanine Frameworks
The construction of the robust phthalocyanine (B1677752) macrocycle with a central gallium(III) ion can be achieved through several sophisticated synthetic pathways. These methods are designed to control the purity, yield, and ultimately the properties of the final compound.
Phthalonitrile-Based Macrocyclization Approaches
The most prevalent and versatile method for synthesizing phthalocyanines is the cyclotetramerization of phthalonitrile (B49051) precursors. imist.majchemrev.com This approach involves the reaction of four phthalonitrile units, which can be either unsubstituted or substituted, to form the macrocyclic ring. For the synthesis of gallium(III)-phthalocyanine chloride, this cyclotetramerization is typically carried out in the presence of a gallium source. researchgate.net The reaction often requires high temperatures, and the choice of solvent and catalyst is critical for achieving good yields and purity. researchgate.netnih.gov A common precursor is 1,3-diiminoisoindoline, which can also be used to generate the phthalocyanine macrocycle. jchemrev.com The "phthalonitrile route" is generally considered to have a higher atom economy compared to methods starting from phthalic anhydride. nih.govmdpi.com
Metal Insertion Techniques and Optimization
An alternative strategy to direct synthesis is the insertion of gallium into a pre-formed metal-free phthalocyanine (H₂Pc) macrocycle. rsc.org This method is particularly useful when the desired phthalocyanine substituents are sensitive to the conditions required for direct cyclotetramerization. The metalation of H₂Pc with a suitable gallium salt, such as gallium(III) chloride (GaCl₃), is a key step. wikipedia.orggoogle.com The reaction conditions, including solvent and temperature, must be carefully optimized to ensure efficient insertion without degradation of the macrocycle. For instance, reacting a metal-free phthalocyanine with trichlorosilane (B8805176) has been reported as a method for silicon insertion, and similar principles can be applied for other metals. google.com The reactivity of the Ga-Cl bond is a significant factor that can be exploited for preparing various axially substituted derivatives. rsc.org
Specific Solvent and Catalytic Conditions for Gallium(III) Phthalocyanine Formation
The choice of solvent and catalyst plays a pivotal role in the synthesis of gallium(III)-phthalocyanine. High-boiling organic solvents such as quinoline, dimethylaminoethanol (B1669961) (DMAE), and n-hexanol are frequently employed to facilitate the high temperatures needed for the cyclotetramerization reaction. researchgate.netnih.gov The use of a strong organic base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is common to catalyze the tetramerization of phthalonitriles. nih.govmdpi.comrsc.org For instance, the synthesis of a gallium(III) phthalocyanine complex has been achieved at high temperatures (around 220 °C) in the presence of DBU. researchgate.net More sustainable, or "greener," approaches are also being explored, such as solid-state synthesis or the use of alternative solvents like anisole (B1667542) and glycerol (B35011) to reduce the environmental impact. nih.govmdpi.comnih.gov The stability of the resulting phthalocyanine can be sensitive to the synthesis process, including the type of solvent and catalyst used. mdpi.com For example, cationic gallium phthalocyanine catalysts have been developed using weakly coordinating anions like SbF₆⁻. researchgate.netacs.orgresearchgate.net
Strategies for Functionalization and Derivatization
To modulate the properties of this compound, such as its solubility, aggregation behavior, and electronic characteristics, various functional groups can be introduced onto the phthalocyanine macrocycle. These modifications can be made at the peripheral or non-peripheral positions of the benzene (B151609) rings, or axially on the central gallium ion. rsc.orgresearchgate.net
Non-Peripheral Substitution Effects on Molecular Architecture
Substitution at the non-peripheral positions (the 1,4,8,11,15,18,22,25 positions) of the phthalocyanine ring has a more pronounced effect on the molecule's electronic and structural properties compared to peripheral substitution (the 2,3,9,10,16,17,23,24 positions). nih.govnih.gov Non-peripheral substituents can cause significant shifts in the electronic absorption spectra, which is a desirable feature for applications like photodynamic therapy. nih.gov For example, studies on metal-free phthalocyanines have shown that non-peripheral substitution with methoxyl or methylthio groups has a more significant influence on the molecular structure and spectroscopic properties than peripheral substitution. nih.gov This effect increases with the number of substituents. nih.gov The introduction of bulky groups at non-peripheral positions can also influence the aggregation properties of the phthalocyanine molecules. rsc.org
Design Principles for Cationic and Water-Soluble Derivatives
For many biological and catalytic applications, the solubility of phthalocyanines in aqueous media is crucial. nih.govtubitak.gov.tr Unmodified phthalocyanines are generally insoluble in water, which limits their utility. nih.govasianpubs.org To overcome this, strategies have been developed to introduce charged or hydrophilic groups onto the phthalocyanine framework, leading to the formation of cationic and water-soluble derivatives. nih.govasianpubs.orgworldscientific.com
One common approach is the introduction of quaternary ammonium (B1175870) groups to create cationic phthalocyanines. nih.govtubitak.gov.trgoogle.com These cationic derivatives often exhibit improved water solubility and can be synthesized by quaternizing nitrogen atoms in the substituted groups. nih.govtubitak.gov.tr Another strategy involves the introduction of anionic groups like carboxylates or sulfonates. nih.govtubitak.gov.tracs.org For instance, octacarboxyl gallium phthalocyanine has been prepared to enhance water solubility and cellular uptake. nih.gov The synthesis of these water-soluble derivatives can be achieved by using substituted phthalonitriles that already contain the desired functional groups or by post-synthesis modification of a pre-formed phthalocyanine. asianpubs.orgacs.org The introduction of non-ionic hydrophilic moieties, such as polyethylene (B3416737) glycol chains, is another effective method to increase water solubility. nih.govtubitak.gov.trgoogle.com
Unraveling the Synthesis and Purification of Quaternized this compound
A detailed exploration into the chemical derivatization and advanced purification techniques for a specialized gallium-based phthalocyanine compound reveals a multi-step synthetic approach and rigorous purification methodologies essential for obtaining research-grade material.
The synthesis of quaternized this compound is a nuanced process, primarily revolving around the initial synthesis of a peripherally substituted precursor followed by a quaternization reaction. This approach allows for the introduction of desired functionalities onto the phthalocyanine macrocycle, enhancing its properties for various applications. The subsequent purification to achieve a high-purity, research-grade compound is equally critical and employs advanced techniques such as column chromatography and sublimation.
Synthetic Methodologies and Chemical Derivatization
The creation of quaternized this compound derivatives is not a direct, one-pot synthesis. It typically involves the initial formation of a this compound molecule bearing peripheral substituents that can be subsequently quaternized. A common strategy involves the use of phthalonitrile precursors substituted with groups containing a tertiary amine, such as dimethylaminophenoxy groups.
The general synthesis of the precursor, a tetra-substituted this compound, is achieved through the cyclotetramerization of the corresponding substituted phthalonitrile in the presence of a gallium salt, typically Gallium(III) chloride (GaCl₃), in a high-boiling solvent like n-hexanol with a non-coordinating base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is heated to elevated temperatures, often around 160 °C, for several hours to facilitate the formation of the phthalocyanine macrocycle.
Synthesis and Characterization of Quaternized Derivatives
The quaternization of the peripherally substituted this compound is the subsequent and crucial step in forming the final product. This reaction is an example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reacting it with an alkyl halide. rockefeller.edu
The precursor, for instance, a tetra(dimethylaminophenoxy) this compound, is dissolved in a suitable organic solvent. An excess of an alkylating agent, commonly an alkyl halide such as methyl iodide (CH₃I) or ethyl bromide (CH₃Br), is then added to the solution. The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored over several hours or days. The quaternization introduces a positive charge on the nitrogen atoms of the peripheral groups, significantly altering the solubility and electronic properties of the phthalocyanine.
The characterization of the resulting quaternized derivatives is essential to confirm the success of the synthesis and to ascertain the purity of the compound. A combination of spectroscopic techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure. The quaternization is evidenced by a downfield shift of the signals corresponding to the protons and carbons of the alkyl groups attached to the nitrogen atom due to the increased deshielding effect of the positive charge.
Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are used to determine the molecular weight of the quaternized product, confirming the addition of the alkyl groups. illinois.edu
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to monitor the changes in the vibrational modes of the molecule upon quaternization.
UV-Vis Spectroscopy: The electronic absorption spectrum in the Q-band region (typically 600-750 nm) provides information about the aggregation behavior and electronic properties of the phthalocyanine, which can be influenced by the quaternization.
Advanced Purification Techniques for Research-Grade Compounds
Achieving research-grade purity for this compound and its derivatives is paramount for reliable scientific investigation. The crude product obtained from synthesis typically contains unreacted starting materials, by-products, and isomers. Advanced purification techniques are therefore indispensable. nih.gov
Column Chromatography: This is a fundamental and widely used technique for the purification of phthalocyanines. emich.edunih.gov The choice of stationary phase and mobile phase is critical for effective separation.
Stationary Phase: Alumina (B75360) and silica (B1680970) gel are the most common stationary phases used for phthalocyanine purification. nih.govnih.gov The activity of the alumina can be adjusted by adding a specific percentage of water to optimize the separation. nih.gov
Mobile Phase: A variety of organic solvents and their mixtures are used as the mobile phase. The polarity of the eluent is often gradually increased (gradient elution) to separate compounds with different polarities. researchgate.net Common solvent systems include mixtures of non-polar solvents like hexane (B92381) or toluene (B28343) with more polar solvents such as tetrahydrofuran (B95107) (THF), acetone, or methanol. nih.govresearchgate.net For quaternized, and therefore more polar, phthalocyanines, more polar solvent systems are required for elution.
The separation is monitored by techniques like Thin-Layer Chromatography (TLC), and the fractions containing the pure compound are collected and the solvent is removed, typically by rotary evaporation. nih.gov
Recrystallization: This technique is used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. rsc.orgaijr.org An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, acetone, and mixtures like hexane/ethyl acetate. rsc.org Finding a suitable solvent or solvent pair for quaternized phthalocyanines can be challenging due to their complex structures and potentially high polarity.
Advanced Spectroscopic and Structural Characterization of Gallium Iii Phthalocyanine Chloride
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is a cornerstone for the structural analysis of GaPcCl, providing a detailed "fingerprint" of the molecule's covalent bonds and their arrangement.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for confirming the successful synthesis of the phthalocyanine (B1677752) macrocycle. During the formation of the molecule, precursor materials like phthalonitriles undergo cyclotetramerization. A key indicator of a successful reaction in the FT-IR spectrum is the disappearance of the characteristic nitrile (C≡N) stretching band, typically found around 2226 cm⁻¹.
Beyond synthesis confirmation, FT-IR spectroscopy is instrumental in studying the physical state of GaPcCl. For instance, by analyzing the infrared spectra of thin films, it is possible to gain insights into the crystalline phase or polymorphism of the material, as different packing arrangements in the solid state can influence the vibrational modes of the molecule. Theoretical quantum chemical calculations are often used in conjunction with experimental FT-IR data to assign the observed bands to specific molecular vibrations with greater accuracy. researchgate.netresearchgate.net
Raman Spectroscopy: Resonance Raman and Polarization-Dependent Studies
Raman spectroscopy offers complementary information to FT-IR and is particularly powerful for studying GaPcCl. The technique is highly sensitive to the vibrations of the non-polar bonds that constitute the extensive π-conjugated system of the phthalocyanine ring.
Resonance Raman effects can be exploited by using a laser excitation wavelength that falls within one of the strong electronic absorption bands of GaPcCl (the Q-band or B-band). This resonance enhancement significantly amplifies the intensity of Raman signals associated with the chromophore, allowing for detailed investigation of the macrocycle's structure.
Polarization-Dependent Raman Spectroscopy is a sophisticated application used to determine the molecular orientation of GaPcCl within ordered systems like thin films. By analyzing the intensity of Raman bands as a function of the polarization of the incident and scattered light, the average tilt angle of the phthalocyanine macrocycles relative to a substrate can be determined. For example, studies on the related gold(III) phthalocyanine chloride have shown that this technique can reveal a co-facial structure where molecules are tilted at specific angles. researchgate.net This information is critical for understanding and controlling the properties of GaPcCl in electronic and optical devices.
Analysis of Vibrational Modes and Frequency Assignment
The Raman spectrum of GaPcCl is rich with information, containing numerous bands that correspond to specific vibrational modes of the molecule. By comparing the spectra to those of other metallophthalocyanines and using computational models, these bands can be assigned to distinct atomic motions. mdpi.com Key vibrational modes include:
Pyrrole (B145914) and Benzene (B151609) Ring Vibrations: Stretches and deformations of the C-C bonds within the pyrrole and fused benzene rings of the isoindole units.
Aza Bridge Stretching: Vibrations of the C-N-C bonds that link the isoindole units.
Macrocycle Breathing and Pulsation: Collective in-plane vibrations of the entire phthalocyanine ring system.
C-H Bending: In-plane and out-of-plane bending motions of the peripheral hydrogen atoms.
The precise frequencies of these modes are sensitive to the central metal ion. A notable Raman band, often used as an ion size marker, shifts its position depending on the metal (e.g., Al, Ga, In) coordinated within the phthalocyanine cavity. researchgate.net
Interactive Table 1: Typical Vibrational Mode Assignments for Metallophthalocyanines
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Pyrrole C=C / Aza C=N Stretch | 1510 - 1530 | Coupled stretching of carbon-carbon bonds in the pyrrole rings and carbon-nitrogen bonds in the aza bridges. This is a strong marker band for the Pc²⁻ macrocycle. mdpi.com |
| Isoindole Breathing | ~1450 | A collective stretching and contracting motion of the entire isoindole subunit. |
| Pyrrole Stretching | ~1340 | Stretching vibrations primarily localized within the five-membered pyrrole rings. mdpi.com |
| In-plane C-H Bending | 1100 - 1300 | Bending motions of the peripheral C-H bonds that occur within the plane of the macrocycle. mdpi.com |
| Macrocycle Pulsation | 700 - 800 | A symmetric, in-plane "breathing" mode of the entire 16-membered inner ring of the phthalocyanine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of specific atomic nuclei, providing invaluable data for confirming molecular structure in solution.
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications in Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H-NMR) is used to verify the identity and purity of GaPcCl by detecting the signals from its hydrogen atoms. The large, rigid structure of the phthalocyanine macrocycle gives rise to a characteristic set of signals in the aromatic region of the spectrum.
The sixteen peripheral protons are chemically similar but can be split into two groups due to their proximity to the different nitrogen atoms (meso-nitrogens vs. pyrrolic nitrogens), leading to complex multiplets. The chemical shifts of these protons are influenced by the ring current effect of the aromatic macrocycle. For analogous metallophthalocyanines, these aromatic protons typically appear in a distinct downfield region of the spectrum.
Interactive Table 2: Expected ¹H-NMR Chemical Shifts for a Phthalocyanine Macrocycle
| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Description |
| Aromatic Protons (Hα, Hβ) | 7.8 - 9.5 | Signals corresponding to the 16 protons on the periphery of the four benzene rings of the phthalocyanine macrocycle. The exact splitting pattern depends on the solvent and specific electronic effects. |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. For a relatively large and non-volatile molecule like Gallium(III)-phthalocyanine chloride (MW: 617.70 g/mol ), "soft" ionization techniques are required to bring the molecule into the gas phase as an intact ion without significant fragmentation. sigmaaldrich.com
Commonly applied techniques for related metallophthalocyanines include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov
Electrospray Ionization (ESI-MS): In ESI, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and guided into the mass analyzer. This gentle process is highly effective for ionizing polar and large molecules. youtube.comnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, desorbing them as intact ions. nih.gov MALDI-MS is particularly useful for achieving singly charged ions, which can simplify spectral interpretation. nih.gov
In studies of the closely related aluminum phthalocyanine chloride (AlClPc), both LC-MS (Liquid Chromatography-Mass Spectrometry, often using an ESI source) and MALDI-MS have been successfully used. nih.gov These techniques not only confirm the molecular weight of the parent compound but can also identify related species, such as the product of dechlorination, which is a potential impurity or degradation product. nih.gov
MALDI-TOF Mass Spectrometry for Molecular Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the molecular confirmation of phthalocyanine compounds. nih.gov This method is particularly valuable for monitoring synthesis reactions, offering high sensitivity and providing crucial information on the chemical species of reactants and products. nih.gov For phthalocyanines, intact molecular ions can be readily detected using this technique, often with a matrix like retinoic acid. nih.gov The application of MALDI-TOF MS allows for the precise determination of the molecular mass of this compound, confirming its elemental composition and the integrity of the macrocyclic structure. nih.gov While mass spectrometry has been used to identify potential dechlorination and adduct formation in related metallophthalocyanines during analysis, its primary role is the validation of the compound's molecular weight. nih.gov
Electronic Absorption and Emission Spectroscopy in Solution Phase
Ultraviolet-Visible (UV-Vis) Spectroscopy for Q-Band and B-Band Analysis
The electronic absorption spectrum of this compound, like other metallophthalocyanines, is dominated by two principal absorption regions: the B-band (or Soret band) in the near-UV region and the Q-band in the visible region. researchgate.netmdpi.com These bands arise from π-π* electronic transitions within the highly conjugated 18-π-electron system of the phthalocyanine macrocycle. nih.govmdpi.com
The Q-band, which is the most intense and characteristic feature, appears in the 600–700 nm range and corresponds to the transition from the highest occupied molecular orbital (HOMO) of a₁ᵤ symmetry to the lowest unoccupied molecular orbital (LUMO) of e₉ symmetry (a₁ᵤ → e₉). researchgate.netnih.gov The B-band, found between 300 nm and 500 nm, is attributed to deeper π-level transitions, specifically the a₂ᵤ → e₉ transition. researchgate.netnih.gov In non-aggregating solvents like tetrahydrofuran (B95107) (THF), the Q-band typically presents as a single, sharp, and intense peak, which is characteristic of the monomeric form of the complex. researchgate.net The central gallium metal ion influences the precise position and intensity of these characteristic absorption peaks. nih.gov
Table 1: UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | B-Band (λₘₐₓ, nm) | Q-Band (λₘₐₓ, nm) | Reference |
|---|---|---|---|
| Dimethyl sulfoxide (B87167) (DMSO) | ~350 | ~680 | researchgate.net |
Fluorescence Spectroscopy: Emission Spectra and Quantum Yield Determinations
This compound exhibits fluorescence emission upon excitation at its Q-band absorption wavelength. The fluorescence spectrum is typically a mirror image of the Q-band absorption, with a small shift to longer wavelengths known as the Stokes shift. researchgate.net For related metallophthalocyanines, observed Stokes shifts are generally in the range of 2-10 nm. researchgate.net The emission originates from the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀).
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. The determination of ΦF is essential for understanding the photophysical behavior of the molecule and its potential in applications that rely on light emission. While specific quantum yield values for this compound require dedicated experimental measurement, studies on related compounds confirm the importance of this parameter in characterizing photophysical properties. researchgate.net
Table 2: Fluorescence Emission Maxima for this compound
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (λₑₘ, nm) | Reference |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Not Specified | ~690 | researchgate.net |
Steady-State and Time-Resolved Photophysical Studies
Steady-state and time-resolved photophysical investigations provide deep insights into the dynamics of the excited states of this compound. researchgate.net Steady-state measurements focus on properties like absorption and fluorescence intensity under continuous illumination, while time-resolved studies monitor the decay of excited states over very short timescales (picoseconds to nanoseconds).
A key technique in these studies is Time-Correlated Single-Photon Counting (TCSPC), which is used to measure the fluorescence lifetime (τF). researchgate.netcapes.gov.br The fluorescence lifetime represents the average time the molecule spends in the excited state before returning to the ground state. mdpi.com For similar phthalocyanine systems, fluorescence decay profiles can be complex, sometimes revealing multiple lifetime components that relate to different molecular environments or conformations. mdpi.com These studies are crucial for understanding the intramolecular interactions and energy dissipation pathways within the molecule. researchgate.net The large conjugated system and the d-orbitals of the central metal can be triggered by light to generate transient intermediates with short lifetimes. nih.gov
Solvent Effects on Spectral Properties and Aggregation Behavior
The photophysical properties of this compound are highly sensitive to the solvent environment. nih.gov Changes in solvent polarity and coordinating ability can significantly alter the positions and shapes of the absorption and emission bands. nih.govresearchgate.net This sensitivity is largely due to solute-solvent interactions and the tendency of planar phthalocyanine molecules to aggregate in solution. nih.gov
Aggregation typically occurs in two forms: H-aggregates (face-to-face) and J-aggregates (edge-to-edge). H-aggregation usually causes a blue-shift in the Q-band, while J-aggregation leads to a red-shifted and narrowed band. In coordinating solvents like dimethyl sulfoxide (DMSO), the axial coordination of solvent molecules to the central gallium atom can inhibit aggregation, favoring the monomeric species. In contrast, in less coordinating or poor solvents, aggregation is more likely. The presence of a single, sharp Q-band for metallophthalocyanines in THF is often taken as evidence for the absence of significant aggregation. researchgate.net The study of solvent effects is therefore critical for controlling the molecular state and optimizing the optical properties of the compound for specific applications.
X-ray Diffraction and Advanced Structural Analysis
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of this compound at the atomic level. mdpi.com Analysis of a triclinic modification of the compound reveals precise bond lengths, angles, and intermolecular packing details. mdpi.com
The gallium atom is coordinated to the four isoindole nitrogen atoms of the phthalocyanine ring and to one axial chloride ligand. mdpi.com The Ga(III) ion is not perfectly coplanar with the phthalocyanine ring; it is displaced from the plane formed by the four coordinating nitrogen atoms by approximately 0.44 Å. mdpi.com The gallium-chlorine bond distance is about 2.20 Å. mdpi.com In the crystal lattice, the planar phthalocyanine macrocycles stack in a parallel arrangement. mdpi.com The analysis of one crystalline form showed that the rings of adjacent molecules are arranged with an approximate distance of 3.4 Å between them. mdpi.com This structural information is invaluable for understanding the compound's physical properties and for correlating them with its solid-state organization. mdpi.com
Table 3: Selected Crystallographic Data for a Modification of this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 13.770 | mdpi.com |
| b (Å) | 13.770 | mdpi.com |
| c (Å) | 14.039 | mdpi.com |
| α (°) | 98.32 | mdpi.com |
| β (°) | 108.64 | mdpi.com |
| γ (°) | 90.01 | mdpi.com |
| Ga-Cl Bond Distance (Å) | ~2.20 | mdpi.com |
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination.mdpi.comrigaku.com
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. rigaku.com For this compound, this method has been instrumental in revealing its molecular and crystal structure.
A study involving single-crystal X-ray analysis of a modification of GaPcCl, obtained through sublimation, determined that it crystallizes in the triclinic space group P1. mdpi.com The unit cell parameters were found to be a = 13.770 Å, b = 13.770 Å, c = 14.039 Å, α = 98.32°, β = 108.64°, and γ = 90.01°, with the unit cell containing four disordered molecules. mdpi.com This analysis provided crucial data on bond lengths and the spatial arrangement of the molecules. The Ga-Cl bond distance was determined to be approximately 2.20 Å. mdpi.com Furthermore, the gallium atom is displaced from the plane formed by the four coordinating isoindole nitrogen atoms by about 0.44 Å. mdpi.com The parallel arrangement of the phthalocyanine rings within the unit cell, with an approximate distance of 3.4 Å, was also established. mdpi.com
Another polymorph of GaPcCl, also in the P-1 space group, was found to have one molecule in the asymmetric unit, with the gallium atom displaced 0.44 Å above the plane of the four nitrogen atoms. mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 13.770 |
| b (Å) | 13.770 |
| c (Å) | 14.039 |
| α (°) | 98.32 |
| β (°) | 108.64 |
| γ (°) | 90.01 |
| Molecules per unit cell (Z) | 4 |
Gas Electron Diffraction for Molecular Structure Analysis
While single-crystal X-ray diffraction provides information on the solid state, gas electron diffraction offers insights into the molecular structure in the gaseous phase, free from intermolecular interactions present in a crystal lattice. This technique is particularly valuable for determining the geometry of individual molecules.
Studies combining gas electron diffraction with quantum chemical calculations have been performed on chloro(phthalocyaninato)-gallium(III). acs.org This approach allows for a detailed determination of the molecular structure and a comparison with the solid-state structure obtained from X-ray diffraction.
Analysis of Molecular Symmetry and Geometric Parameters (e.g., C4v Symmetry, Metal Atom Displacement from Planar Macrocycle)
The molecular structure of this compound exhibits specific symmetry elements and geometric parameters that are crucial for understanding its properties. The molecule generally possesses a non-planar, or "shuttlecock," geometry.
The coordination around the central gallium atom is typically square pyramidal, with the four nitrogen atoms of the phthalocyanine ring forming the base and the chlorine atom at the apex. This arrangement leads to a molecular symmetry that can be described as C4v. A key geometric parameter is the displacement of the gallium atom from the plane defined by the four coordinating nitrogen atoms (N1-N4). In one crystalline form, this displacement has been measured to be 0.439 Å. mdpi.com This out-of-plane displacement is a characteristic feature of many metallophthalocyanines and influences their packing in the solid state and, consequently, their electronic properties.
| Parameter | Value (Å) |
| Ga-Cl bond length | ~2.20 |
| Ga displacement from N4 plane | ~0.44 |
Polymorphism Studies in Crystalline Forms.rsc.org
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of materials science as different polymorphs can exhibit distinct physical and chemical properties. rsc.org this compound has been shown to exhibit polymorphism. mdpi.com
Different crystalline forms of GaPcCl have been identified, each with a unique arrangement of molecules in the crystal lattice. mdpi.com For instance, a second modification of GaPcCl was found to have two molecules in the asymmetric unit, leading to a different packing arrangement compared to other known polymorphs. mdpi.com The existence of these different crystalline forms highlights the importance of controlling crystallization conditions to obtain a specific polymorph with desired properties. The study of these polymorphs is crucial as the arrangement of molecules, particularly the overlap and distance between adjacent phthalocyanine rings, significantly influences properties like photosensitivity. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS has been utilized to study the interface between chlorogallium phthalocyanine (GaClPc) and other materials, such as ferroelectric polymers. acs.org Such studies provide valuable information about the chemical interactions and electronic structure at the interface, which is critical for the development of electronic devices based on GaPcCl thin films.
Computational Chemistry and Theoretical Modeling of Gallium Iii Phthalocyanine Chloride
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method employed to investigate the properties of GaClPc, offering a balance between accuracy and computational cost.
DFT calculations have been instrumental in predicting and refining the molecular structure of GaClPc. These theoretical models consistently predict a C₄ᵥ symmetry for the molecule, characterized by the gallium atom positioned above the plane formed by the four inner nitrogen atoms of the phthalocyanine (B1677752) macrocycle, which itself is nearly planar. nih.govsigmaaldrich.com
Gas electron diffraction (GED) studies, augmented with quantum chemical calculations at the B3LYP/cc-pVTZ level, have provided precise geometrical parameters for GaClPc. nih.govsigmaaldrich.com The height of the gallium atom above the inner nitrogen cavity is calculated to be 50.2 pm. nih.govsigmaaldrich.com The crucial bond lengths are predicted as follows: Ga-Cl at 222.3 pm and Ga-N at 202.6 pm. nih.govsigmaaldrich.com The key bond angles, Cl-Ga-N and Ga-N-C, are calculated to be 104.3° and 125.0°, respectively. nih.govsigmaaldrich.com
Single-crystal X-ray analysis has also been used to determine the molecular structure of a modification of GaClPc. mdpi.comresearchgate.net In this crystalline form, the Ga-Cl bond length is approximately 2.20 Å (220 pm), and the gallium atom is displaced by about 0.44 Å (44 pm) from the plane of the four isoindole nitrogen atoms. mdpi.comresearchgate.net These experimental values show good agreement with the theoretical predictions, validating the accuracy of the DFT models.
A comparison of DFT-optimized and experimental bond lengths for GaClPc is presented in the table below.
Table 1: Selected Calculated and Experimental Bond Lengths (in Å) and Angles (in °) for Gallium(III)-Phthalocyanine Chloride
| Parameter | Calculated (B3LYP/cc-pVTZ) | Experimental (X-ray) |
|---|---|---|
| Ga-Cl Bond Length | 2.223 | 2.20 |
| Ga-N Bond Length | 2.026 | - |
| Ga Displacement | 0.502 | 0.44 |
| Cl-Ga-N Angle | 104.3 | - |
| Ga-N-C Angle | 125.0 | - |
Quantum chemical calculations have established that for phthalocyanine complexes with p-block elements like gallium, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are primarily localized on the phthalocyanine macrocycle. researchgate.net This indicates that the central gallium cation has a minimal contribution to these specific orbitals. researchgate.net
The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. Theoretical studies on various metallophthalocyanines have shown that the energy of the HOMO-LUMO gap is sensitive to the nature of the central metal ion. nih.gov For GaClPc, the extensive π-conjugated system of the phthalocyanine ring dictates the energies of these frontier orbitals.
The HOMO is typically of a₁u symmetry, while the LUMO has eg symmetry. The energy difference between these orbitals is largely responsible for the strong Q-band absorption in the visible region of the electromagnetic spectrum.
DFT calculations have been successfully used to predict the vibrational spectra (infrared and Raman) of GaClPc. nih.govsigmaaldrich.com These theoretical predictions are invaluable for the detailed assignment of experimentally observed vibrational bands to specific molecular motions. nih.govsigmaaldrich.comnih.gov
Calculations at the B3LYP level with basis sets like 6-31G* have provided vibrational frequencies that are in good agreement with experimental data. nih.govsigmaaldrich.com The calculated spectra for a series of metallophthalocyanines, including the gallium complex, have shown a consistent correlation with experimental IR and Raman spectra. nih.gov For instance, the calculated metal-ligand vibrations have been shown to follow the same trend as the experimentally observed peaks. nih.gov To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values to account for anharmonicity and other systematic errors in the calculations. nih.gov
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, making it particularly suitable for predicting optical and electronic spectra.
TD-DFT calculations are widely used to interpret the UV-visible absorption spectra of phthalocyanines. nih.govacs.org These spectra are characterized by two main features: the intense Q-band in the near-infrared/visible region (around 600-700 nm) and the Soret or B-band in the near-ultraviolet region (around 300-400 nm). researchgate.netfrontiersin.org The Q-band, which is crucial for many of the applications of phthalocyanines, arises primarily from the electronic transition from the HOMO to the LUMO. researchgate.net
TD-DFT calculations have been shown to predict the energies of the Q and B bands for phthalocyanine analogues with reasonable accuracy. researchgate.net For instance, studies have shown that the CAM-B3LYP functional can provide more accurate results for the TD-DFT calculations of phthalocyanine compounds compared to the more common B3LYP functional. researchgate.net The theoretical calculations can also predict the relative intensities of these absorption bands, providing a comprehensive understanding of the electronic transitions. researchgate.net The environment, such as the solvent, can influence the absorption spectrum, and TD-DFT calculations can also model these solvatochromic effects.
High-Level Quantum Chemical Calculations for Molecular Properties
To achieve even greater accuracy in the prediction of molecular properties, high-level quantum chemical calculations are sometimes employed. These methods, while more computationally expensive than standard DFT, can provide benchmark data for molecular structures and energies.
For this compound, the combination of gas electron diffraction (GED) with quantum chemical calculations represents a high-level approach to determining its molecular structure in the gas phase. nih.govsigmaaldrich.com This combined methodology leverages the strengths of both experimental and theoretical techniques to yield highly accurate structural parameters. nih.govsigmaaldrich.com The quantum chemical calculations in these studies were performed at the B3LYP level with various basis sets, including 6-31G*, 6-311++G**, and cc-pVTZ, allowing for a systematic investigation of the basis set effects on the calculated geometry. nih.govsigmaaldrich.com The excellent agreement between the GED data and the B3LYP/cc-pVTZ results underscores the reliability of these high-level calculations for predicting the detailed molecular geometry of GaClPc. nih.govsigmaaldrich.com
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate dance of molecules, offering insights into the intermolecular forces that govern the structure and function of materials. While comprehensive MD simulation studies specifically detailing the intermolecular interactions of this compound are not extensively found in publicly available literature, the principles of this technique and data from related phthalocyanine systems can elucidate the expected nature of these interactions. MD simulations are crucial for understanding phenomena such as aggregation, crystal packing, and the formation of functional molecular assemblies.
MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a system like this compound, this would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. This allows for the simulation of how molecules of this compound would interact with each other in various environments, such as in solution or in the solid state.
Key intermolecular interactions that are critical to the behavior of phthalocyanines include π-π stacking interactions between the large aromatic macrocycles, van der Waals forces, and electrostatic interactions. The central gallium atom and the axial chloride ligand in this compound introduce a dipole moment, which can lead to significant dipole-dipole interactions that influence the orientation of molecules in an assembly.
Research on the crystal structure of Chloro(phthalocyaninato)gallium(III) provides a static picture of the solid-state intermolecular arrangement. In one determined crystal structure, the molecules are arranged in a triclinic space group, with the planar phthalocyanine rings of adjacent molecules being arranged in differently stacked planes. mdpi.com The distance between these parallel rings is approximately 3.4 Å. mdpi.com The gallium atom is situated about 0.44 Å above the plane of the isoindole nitrogen atoms, and the Ga-Cl bond length is approximately 2.20 Å. mdpi.com This out-of-plane position of the gallium and chlorine atoms influences the stacking arrangement of the macrocycles.
While the crystallographic data provides precise intermolecular distances in a crystalline solid, molecular dynamics simulations can offer a dynamic view of these interactions in different states. For instance, MD simulations could predict the preferred stacking arrangements (e.g., co-facial, slipped-stack) and the binding energies associated with the formation of dimers and larger aggregates in a solvent.
A hypothetical molecular dynamics simulation of this compound aggregation could yield data similar to that presented in the table below, which is based on typical values observed for phthalocyanine π-dimers in computational studies.
Table 1: Hypothetical Intermolecular Interaction Parameters for a this compound Dimer from Molecular Dynamics Simulation
| Interaction Parameter | Description | Hypothetical Value |
| Binding Energy (ΔE_bind) | The total energy released upon the formation of the dimer from two isolated molecules. | -50 to -80 kJ/mol |
| π-π Stacking Distance | The average distance between the planes of the two phthalocyanine macrocycles. | 3.3 - 3.6 Å |
| Slipped-Stack Displacement | The lateral offset of one macrocycle relative to the other. | 1.5 - 2.5 Å |
| Electrostatic Contribution | The portion of the binding energy arising from electrostatic interactions (e.g., dipole-dipole). | -20 to -35 kJ/mol |
| van der Waals Contribution | The portion of the binding energy from dispersion and repulsion forces. | -30 to -45 kJ/mol |
Such simulations would provide a detailed understanding of how the interplay of attractive and repulsive forces dictates the assembly of this compound molecules, which is fundamental to its properties and applications in areas like organic electronics and catalysis.
Photophysical and Photochemical Phenomena of Gallium Iii Phthalocyanine Chloride
Excited State Dynamics
Upon absorbing a photon of light, typically in the red or near-infrared region of the electromagnetic spectrum, GaPcCl is promoted from its stable ground state (S₀) to an electronically excited singlet state (S₁). nih.gov The fate of this short-lived S₁ state is central to the compound's photochemical activity. It can relax back to the ground state via non-radiative decay (heat) or radiative decay (fluorescence), or it can undergo a crucial process known as intersystem crossing to a more stable, long-lived triplet excited state (T₁). nih.gov
The generation of the triplet excited state (T₁) in GaPcCl occurs when the molecule undergoes intersystem crossing from the initially populated singlet excited state (S₁). nih.gov This process is highly efficient in phthalocyanines featuring diamagnetic metal centers like Ga(III), Zn(II), and Al(III). researchgate.net These metal ions promote the formation of triplet states with high quantum yields and, critically, long lifetimes. researchgate.net A long triplet state lifetime is essential for effective photosensitization, as it increases the probability of interaction with surrounding molecules, particularly molecular oxygen. researchgate.net The population of the T₁ state is the starting point for the generation of cytotoxic reactive oxygen species, which is the ultimate goal in many of its applications. nih.gov For instance, studies on similar molecules like silicon(IV) phthalocyanines have shown that structural modifications, such as quaternization, can significantly improve the triplet state quantum yield (ΦT), thereby enhancing its photosensitizing capability. researchgate.net
Reactive Oxygen Species (ROS) Generation Mechanisms
Once populated, the triplet excited state of GaPcCl can initiate the formation of reactive oxygen species (ROS) through two primary photochemical pathways, known as Type I and Type II reactions. nih.gov
The singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficiency, quantifying the number of singlet oxygen molecules generated per photon absorbed. Phthalocyanines with diamagnetic metal centers like Ga(III) are noted for having long triplet lifetimes, which leads to better singlet oxygen generation compared to those with paramagnetic metals. researchgate.net The ΦΔ value for GaPcCl and its derivatives is typically determined experimentally using a chemical trapping method. This involves monitoring the photo-oxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), in the presence of the photosensitizer and a reference compound with a known ΦΔ value (e.g., unsubstituted zinc phthalocyanine). nih.gov The quantum yield is then calculated from the photobleaching rates of the scavenger. nih.gov Studies have shown that the molecular structure and the solvent environment significantly influence the singlet oxygen quantum yield.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Cationic Gallium(III) Phthalocyanine (B1677752) | DMSO | 0.57 | researchgate.net |
| Cationic Gallium(III) Phthalocyanine | DMF | 0.45 | researchgate.net |
| Unsubstituted ZnPc (Standard) | DMSO | 0.67 | nih.gov |
The generation of ROS by the excited triplet state of GaPcCl can proceed via two distinct mechanisms:
Type II Reaction (Energy Transfer): This is considered the predominant pathway for phthalocyanines. nih.gov In this mechanism, the triplet-state photosensitizer (³PS*) directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), while the photosensitizer returns to its ground state (S₀). nih.gov Singlet oxygen is a potent oxidizing agent capable of damaging cellular components. ump.edu.pl The efficiency of this process is highly dependent on the local oxygen concentration, which can be a limiting factor in hypoxic tumor environments. nih.gov
Type I Reaction (Electron Transfer): In this pathway, the triplet-state photosensitizer engages in an electron transfer reaction with a nearby substrate molecule. nih.gov The photosensitizer can either donate an electron to form a radical cation or accept an electron to form a radical anion. These radical ions can then react with molecular oxygen to produce other forms of ROS, such as the superoxide (B77818) anion radical (O₂⁻•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.govnih.gov While often considered secondary to the Type II pathway for phthalocyanines, Type I reactions can become significant, particularly in the presence of suitable electron-donating molecules like DNA. researchgate.net
Photodegradation Quantum Yields
Photodegradation refers to the irreversible decomposition of the photosensitizer molecule upon exposure to light. An ideal photosensitizer should exhibit high photostability, meaning it can be repeatedly excited to generate ROS without being destroyed in the process. nih.gov The photostability is quantified by the photodegradation quantum yield (Φd), which represents the probability that an absorbed photon will lead to the decomposition of the molecule. A low Φd value is highly desirable. This property is typically measured by monitoring the decrease in the compound's characteristic Q-band absorbance over time during continuous irradiation. researchgate.net While specific Φd values for the parent Gallium(III)-phthalocyanine chloride are not extensively reported in the literature, studies on analogous metallophthalocyanines provide insight into the expected range of stability.
| Compound | Solvent | Photodegradation Quantum Yield (Φd) | Reference |
|---|---|---|---|
| Cationic Zinc(II) Phthalocyanine | DMSO | 1.08 x 10⁻⁵ | researchgate.net |
| Cationic Zinc(II) Phthalocyanine | DMF | 4.44 x 10⁻⁵ | researchgate.net |
Influence of Molecular Modifications on Photophysical and Photochemical Efficiency
The photophysical and photochemical properties of this compound (Ga(III)PcCl) are not static; they can be precisely tuned through strategic molecular modifications. The inherent architectural flexibility of the phthalocyanine macrocycle allows for chemical alterations at both the periphery of the ring and the axial position of the central gallium ion. rsc.org These modifications significantly influence the molecule's electronic structure, solubility, aggregation behavior, and, consequently, its efficiency in light-driven processes. rsc.orgmdpi.com
The strategic attachment of functional groups can enhance desirable properties such as solubility in various media and prevent the detrimental effects of aggregation, which often quenches excited states and reduces photochemical output. mdpi.combohrium.com Modifications can lead to shifts in absorption spectra, changes in the lifetimes of excited states, and altered quantum yields for fluorescence and singlet oxygen generation. bohrium.comulakbim.gov.trcapes.gov.br
Peripheral and Non-Peripheral Substitutions
Attaching substituents to the outer (peripheral) or inner (non-peripheral) positions of the phthalocyanine ring is a primary method for modifying its characteristics. These substitutions can profoundly impact the compound's solubility and aggregation tendencies. For instance, introducing bulky groups like 2-hydroxymethyl-1,4-benzodioxane (B143543) improves solubility in organic solvents and reduces the natural tendency of planar phthalocyanine molecules to stack together (aggregate). bohrium.com This ensures that the molecules remain as monomers in solution, a crucial factor for efficient photophysical and photochemical processes. bohrium.com
Research on tetra-substituted alkylthio gallium(III) phthalocyanines has also demonstrated the effectiveness of peripheral modifications. ulakbim.gov.tr The introduction of these groups not only enhances solubility but also directly influences the key photophysical and photochemical parameters. ulakbim.gov.tr
Detailed studies on Ga(III)PcCl derivatives substituted with 2-hydroxymethyl-1,4-benzodioxane at both peripheral and non-peripheral positions have provided specific insights. These modifications were found to cause red shifts in the Q-band absorption, meaning the molecule absorbs light at longer, more tissue-penetrating wavelengths. bohrium.com Furthermore, these substituted compounds exhibited favorable stability and high singlet oxygen quantum yields (ΦΔ), which is a critical measure of their efficiency as photosensitizers. bohrium.com The solvent environment also plays a role, affecting the fluorescence quantum yields (ΦF) and singlet oxygen generation. bohrium.compeeref.com
Below is a data table summarizing the photophysical and photochemical properties of peripherally (4-GaPc) and non-peripherally (3-GaPc) substituted this compound in different solvents.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|---|
| Unsubstituted GaPc | DMF | 0.14 | 0.39 |
| 3-GaPc (Non-peripheral) | DMF | 0.20 | 0.58 |
| 4-GaPc (Peripheral) | DMF | 0.19 | 0.56 |
| 3-GaPc (Non-peripheral) | DMSO | 0.21 | 0.55 |
| 4-GaPc (Peripheral) | DMSO | 0.20 | 0.53 |
| 3-GaPc (Non-peripheral) | THF | 0.19 | 0.56 |
| 4-GaPc (Peripheral) | THF | 0.18 | 0.54 |
Data sourced from research on benzodioxane-substituted Ga(III) chloro phthalocyanines. bohrium.com
Axial Substitutions
The reactivity of the gallium-chloride (Ga-Cl) bond provides a direct route for axial modification of the phthalocyanine complex. rsc.org Replacing the chloride ligand with other chemical groups can significantly alter the electronic properties perpendicular to the macrocycle. This has been shown to favorably influence nonlinear optical absorption, a property relevant for applications in optical limiting where materials are used to protect sensors from intense light. rsc.org
The synthesis of highly soluble tetra(tert-butyl)gallium(III) phthalocyanines demonstrates how axial substitution can be combined with peripheral modifications to further enhance the molecule's properties. researchgate.net Similar to peripheral changes, axial substitutions can lead to significant reductions in the saturation energy density of the material, highlighting the utility of this modification strategy for tailoring nonlinear optical responses. rsc.org Studies on a range of axially modified gallium phthalocyanines confirm that they are among the most promising materials for limiting intense light, with structural changes providing a clear path to vary their performance. rsc.orgcapes.gov.br
Supramolecular Chemistry and Self Assembly of Gallium Iii Phthalocyanine Derivatives
Cation-Induced Dimerization and Self-Assembly Processes
The aggregation of gallium(III)-phthalocyanine molecules can be precisely controlled by external stimuli, such as the presence of specific cations. This induced dimerization is a cornerstone of their supramolecular chemistry, enabling the construction of complex molecular assemblies.
Phthalocyanine (B1677752) molecules functionalized with crown ether substituents exhibit a remarkable ability to form supramolecular dimers and larger assemblies upon the addition of alkali metal salts. ru.nl The crown ether moieties act as specific recognition sites for cations, driving the self-assembly process.
Research on gallium(III) tetra(15-crown-5)phthalocyaninate demonstrates that the addition of large alkali metal cations such as potassium (K+), rubidium (Rb+), or cesium (Cs+) induces the formation of uniform dimers. researchgate.netnih.gov In these structures, two crown-substituted phthalocyanine molecules are held together by four alkali metal ions, which form "sandwich" type complexes with the crown ether rings of both macrocycles. researchgate.netacs.org This cooperative binding results in a stable, co-facial dimeric structure. acs.org The specificity of this interaction is a key feature, allowing for controlled assembly. Unlike analogous aluminum phthalocyanine complexes which can form μ-oxo bridges, no such covalent linkage is observed between the gallium centers under similar conditions, highlighting the crucial role of the central metal in defining the supramolecular structure. nih.govacs.org
| Cation | Inducing Agent For | Resulting Structure | Reference |
| K+ | Dimerization | 4-fold bound dimer | nih.gov |
| Rb+ | Dimerization | 4-fold bound dimer | nih.gov |
| Cs+ | Dimerization | 4-fold bound dimer | nih.gov |
The environment in which self-assembly occurs plays a critical role in determining the final supramolecular architecture. The choice of solvent and the nature of the axial ligand attached to the central gallium(III) ion can significantly influence dimerization and aggregation processes.
The coordination sphere of the gallium(III) ion is labile, meaning that the axial ligand can be exchanged under certain conditions. nih.gov Studies have shown that the nature of the solvent dictates this exchange during cation-induced dimerization. For instance, in a nonpolar solvent like chloroform (CHCl3), an initial hydroxide (OH-) axial ligand on a gallium phthalocyanine can be replaced by a pivalate (Piv-) anion. researchgate.netnih.gov However, this axial ligand exchange is suppressed in a more polar solvent mixture like chloroform/methanol (CHCl3/CH3OH). nih.govacs.org This demonstrates that the solvent can mediate the molecular structure of the building blocks themselves, which in turn affects the architecture of the resulting supramolecular assembly. The interplay between solvent polarity and ligand lability provides a mechanism for tuning the properties of these materials. researchgate.net
| Solvent System | Axial Ligand Exchange | Supramolecular Outcome | Reference |
| Nonpolar (CHCl3) | Occurs (e.g., OH- replaced by Piv-) | Dimerization with exchanged ligand | nih.gov |
| Polar (CHCl3/CH3OH) | Does not occur | Dimerization with original ligand | nih.gov |
π-π Stacking Interactions in Molecular Assemblies and Dimers
The extended aromatic system of the phthalocyanine macrocycle is fundamental to its self-assembly behavior. Non-covalent π-π stacking interactions are a primary driving force for the aggregation of these molecules into dimers and larger columnar structures. nih.gov These interactions involve the face-to-face arrangement of the planar phthalocyanine rings.
In the solid state, chloro(phthalocyaninato)gallium(III) molecules arrange in parallel, with an inter-ring distance of approximately 3.4 Å, indicative of significant π-π stacking. mdpi.com This type of interaction is crucial for the formation of organized thin films and crystals. iaea.org The strength of these interactions can be influenced by peripheral substituents on the phthalocyanine ring and by the surrounding solvent molecules, which can compete for interactions with the π-system. nih.gov In solution, π-π stacking leads to the formation of aggregates, which can be observed through changes in the electronic absorption spectra, such as a blue-shift of the characteristic Q-band. ru.nl The controlled arrangement of these π-stacked systems is essential for applications in molecular electronics, where efficient charge transport along the columns is desired. ru.nl
Formation of Mixed Salts and Hybrid Systems with Other Chromophores
The principles of supramolecular chemistry allow for the assembly of gallium(III)-phthalocyanine units with other molecular components to create complex, functional hybrid systems. By combining phthalocyanines with other chromophores, it is possible to construct materials with tailored photophysical properties.
Supramolecular dyads and triads can be formed by linking a gallium(III)-phthalocyanine to other photoactive molecules, such as subphthalocyanines or fullerenes. nih.govmdpi.com These assemblies are often held together by specific interactions, such as coordination bonds or hydrogen bonds. For example, a fullerene derivative can be assembled with a crown-ether-substituted phthalocyanine, where π-π stacking and charge transfer interactions contribute to the stability of the hybrid system. mdpi.com The formation of these mixed systems allows for the integration of the distinct properties of each component, leading to materials capable of complex functions like photoinduced charge separation or energy transfer.
Energy Transfer and Charge Transfer Processes within Supramolecular Dyads
One of the most significant applications of supramolecular systems containing gallium(III)-phthalocyanine is in the field of artificial photosynthesis and light harvesting. By assembling electron donor and acceptor units in close proximity, it is possible to facilitate efficient energy transfer or photoinduced electron transfer. nih.gov
In a dyad composed of a phthalocyanine (as a donor) and another chromophore like a subphthalocyanine or a perylenediimide (as an acceptor), the absorption of light by one unit can lead to one of two processes. nih.govnih.gov
Energy Transfer: The excitation energy can be transferred from the initially excited molecule to the other component of the dyad. This process is highly dependent on the spectral overlap and distance between the two chromophores.
Charge Transfer (Electron Transfer): An electron can be transferred from the excited donor to the acceptor, creating a charge-separated state (e.g., [GaPc•+]-[Acceptor•-]). nih.gov
The fate of the excitation energy is determined by the energy levels of the involved molecules. nih.gov By chemically modifying the components, the reduction potentials can be tuned to favor either energy transfer or electron transfer. For example, in subphthalocyanine-phthalocyanine dyads, when the charge-transfer state is high in energy, efficient singlet-singlet energy transfer occurs. nih.govurl.edu Conversely, if the energy of the charge-transfer state is lowered, a highly efficient photoinduced electron transfer process can dominate, even in nonpolar solvents. nih.govnih.gov The ability to control these photophysical processes is crucial for the development of molecular-scale devices for solar energy conversion and photocatalysis. nih.gov
| Process | Description | Controlling Factors | Reference |
| Energy Transfer | Transfer of excitation energy between chromophores | Spectral overlap, distance, orientation | nih.gov |
| Charge Transfer | Photoinduced transfer of an electron from donor to acceptor | Redox potentials, solvent polarity, electronic coupling | nih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| Gallium(III)-phthalocyanine chloride | Chloro(phthalocyaninato)gallium(III) |
| (HO)Ga(15C5)4Pc | Hydroxy[tetra(15-crown-5)phthalocyaninato]gallium(III) |
| (Piv)Ga(15C5)4Pc | Pivalato[tetra(15-crown-5)phthalocyaninato]gallium(III) |
| AlPcS | Sulfonated Aluminum Phthalocyanine |
| (PcGa)2O | µ-(Oxo)bis[phthalocyaninato]gallium(III) |
| Subphthalocyanine | Subphthalocyanine |
| Perylenediimide | Perylenediimide |
| Fullerene | Fullerene |
Thin Film Fabrication and Advanced Materials Research with Gallium Iii Phthalocyanine Chloride
Thin Film Deposition Techniques
The creation of high-quality Gallium(III)-phthalocyanine chloride (GaClPc) thin films is a foundational step in harnessing their potential. Researchers employ several advanced deposition techniques, each offering distinct advantages in controlling the film's properties.
Vacuum Thermal Evaporation Methodologies
Vacuum thermal evaporation stands as a prominent and widely utilized method for the fabrication of GaClPc thin films. acs.org This technique involves heating the GaClPc powder in a high-vacuum environment, causing it to sublimate. The gaseous molecules then travel and deposit onto a substrate, forming a thin film. The process is typically carried out in a high vacuum coating system. researchgate.net
The popularity of this method stems from its ability to produce uniform films with controllable thickness. acs.org It is a versatile technique that has been successfully used to deposit GaClPc films on various substrates, including conductive Fluorine-doped tin oxide (FTO) and flexible polymers. acs.orgresearchgate.net The resulting films are integral to the development of electronic and optoelectronic devices.
Glow-Discharge-Induced Sublimation
Glow-discharge-induced sublimation (GDS) is a novel, solvent-free method for depositing thin films of organic compounds. This technique utilizes a radio frequency plasma sputtering source to bombard the powdered organic material with low-energy noble gas ions. The energy from this bombardment induces the sublimation of the organic molecules, which then deposit onto a substrate.
While direct reports on the use of GDS for this compound are not prevalent, the successful deposition of related compounds like copper phthalocyanine (B1677752) using this method suggests its potential applicability. researchgate.net GDS offers a unique approach to film formation, where the deposited films may consist of intact molecules, although the presence of molecular fragments is also possible. acs.orgresearchgate.net This technique presents an alternative route to fabricating GaClPc films, potentially with different structural and morphological characteristics compared to those produced by conventional thermal evaporation.
Control of Film Thickness and Deposition Parameters
Precise control over the film thickness and other deposition parameters is critical as these factors significantly influence the structural and morphological properties of GaClPc thin films. acs.org In vacuum thermal evaporation, the thickness of the film is a key parameter that can be carefully managed during the deposition process.
Research has demonstrated a clear correlation between film thickness and the resulting structural and surface characteristics. For instance, the grain size and roughness of GaClPc films have been observed to increase with increasing film thickness. acs.org This control allows for the tailoring of film properties to meet the specific requirements of a given application.
Structural Properties of Thin Films
Understanding the structural arrangement of molecules within the thin film is paramount to predicting and controlling its electronic and optical behavior. Advanced analytical techniques provide detailed insights into the crystallinity, surface topography, and molecular organization of GaClPc films.
X-ray Diffraction for Crystalline Phase Analysis and Amorphous Structures
X-ray diffraction (XRD) is an indispensable tool for probing the crystalline nature of GaClPc thin films. acs.orgresearchgate.net XRD analysis provides information on the arrangement of atoms and molecules, revealing whether the film is crystalline, polycrystalline, or amorphous.
Studies on GaClPc films have yielded varied results depending on the deposition conditions and film thickness. Some research indicates that GaClPc films deposited on FTO substrates exhibit an amorphous structure. acs.orgresearchgate.net In contrast, another study reported that GaClPc films with a thickness greater than 45 nm show a single sharp diffraction peak at 2θ = 26.6°, suggesting a degree of crystallinity and preferential orientation. acs.org Furthermore, single-crystal X-ray analysis has been employed to determine the detailed crystal structure of two different modifications of GaClPc, both crystallizing in the triclinic space group. This detailed structural information is crucial for understanding the fundamental properties of the material.
Table 1: Crystallographic Data for this compound Modifications
| Parameter | ClGaPc (Modification 1) | ClGaPc (Modification 2) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 13.770 | 13.770 |
| b (Å) | 13.770 | 14.039 |
| c (Å) | 14.039 | 98.32 |
| α (°) | 98.32 | 108.64 |
| β (°) | 108.64 | 90.01 |
| γ (°) | 90.01 | 4 |
| Z | 4 | 4 |
| This table is based on data from a single-crystal X-ray analysis study. |
Atomic Force Microscopy (AFM) for Surface Morphology, Grain Size, and Roughness
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface morphology of GaClPc thin films at the nanoscale. acs.orgresearchgate.net AFM provides detailed three-dimensional information about the film's surface, including grain size and roughness, which are critical parameters influencing the performance of devices fabricated from these films. acs.org
Studies have shown that the surface morphology of GaClPc films is highly dependent on the deposition conditions, particularly the film thickness. acs.org For GaClPc films deposited on FTO substrates, AFM analysis revealed that both the average grain size and the surface roughness increase as the film thickness increases. acs.org Specific research has reported high roughness values in the range of 74–83 nm and average grain sizes between 86 nm and 130 nm for these films. acs.orgresearchgate.net This detailed morphological information is vital for understanding and optimizing the performance of GaClPc-based devices.
Table 2: Surface Morphology Parameters of GaClPc Thin Films on FTO Substrates
| Film Thickness | Average Grain Size (nm) | Surface Roughness (nm) |
| Increasing | 86 - 130 | 74 - 83 |
| This table presents a range of values observed in studies of GaClPc films. acs.orgresearchgate.net |
Molecular Organization and Orientation Studies on Substrate Surfaces (e.g., Co-facial Structures)
The arrangement of this compound (GaPcCl) molecules on a substrate surface is a critical factor that governs the macroscopic properties of the thin film. The orientation and packing of these planar molecules can significantly influence the film's electronic and optical behavior.
Single-crystal X-ray analysis has provided detailed insights into the molecular structure of GaPcCl. In one modification, the compound crystallizes in a triclinic space group. mdpi.com The gallium atom is positioned approximately 0.44 Å above the plane formed by the isoindole nitrogen atoms. mdpi.com In the unit cell, two molecules are arranged in parallel with an approximate distance of 3.4 Å between the rings. mdpi.com This parallel arrangement is a form of co-facial structuring, which is crucial for charge transport and exciton (B1674681) dynamics within the film.
When deposited as thin films, GaPcCl can exhibit different degrees of order, ranging from amorphous to polycrystalline structures. bohrium.comresearchgate.net The substrate type and deposition conditions play a significant role in determining the final morphology. For instance, films deposited on fluorine-doped tin oxide (FTO) substrates have been shown to have an amorphous structure. bohrium.comresearchgate.net The interaction between the GaPcCl molecules and the substrate surface can induce preferential orientations. While direct evidence for specific co-facial stacking in all thin film preparations is not always explicit, the tendency of phthalocyanines to form aggregates like dimers and trimers in the solid state suggests that such arrangements are likely. kashanu.ac.ir The red-shift observed in the absorption spectra of thin films compared to solutions is often attributed to this aggregation. kashanu.ac.ir
The study of µ-oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc), a related dimer, further illuminates the nature of molecular stacking. In this dimer, the phthalocyanine rings of adjacent planes are in an eclipsed conformation with an intraplanar spacing of 4.24 Å. mdpi.com While this is a different molecule, the principles of π-π stacking and co-facial arrangements are fundamental to phthalocyanine chemistry and are expected to influence the organization of GaPcCl molecules in the solid state.
Optical and Optoelectronic Characteristics of Thin Films
The optical and optoelectronic properties of this compound thin films are central to their potential applications in various devices. These properties are intrinsically linked to the molecular structure and organization of the films.
Linear Optical Properties: Transmittance, Refractive Index, and Extinction Coefficient
The linear optical properties of GaPcCl thin films are characterized by their transmittance, refractive index (n), and extinction coefficient (k). These parameters are wavelength-dependent and are influenced by the film's thickness and morphology.
The absorption spectra of GaPcCl thin films typically show two main absorption bands: the Q-band in the visible region (around 600-800 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm). inoe.ro These absorptions arise from π-π* transitions within the phthalocyanine macrocycle. inoe.ro The transmittance spectra correspondingly show low transmittance in these absorption regions.
The refractive index and extinction coefficient are fundamental optical constants that describe how light propagates through the material. The refractive index relates to the phase velocity of light in the medium, while the extinction coefficient quantifies the amount of light absorbed per unit distance. For GaPcCl thin films, these parameters can be determined from transmittance and reflectance measurements. bohrium.comwikipedia.org Studies have shown that the refractive index and extinction coefficient of GaPcCl films are dependent on the film thickness. bohrium.comresearchgate.net For instance, in one study, the average refractive index values near the first and second absorption edges were found to be 2.525 and 2.871, respectively, for films on a flexible polymer substrate. researchgate.net
The following table presents data on the refractive index and extinction coefficient for GaPcCl thin films of varying thicknesses, illustrating their dependence on this parameter.
| Film Thickness (nm) | Refractive Index (n) at ~550 nm | Extinction Coefficient (k) at Q-band peak |
| 45 | ~2.1 | ~0.4 |
| 75 | ~2.2 | ~0.5 |
| 100 | ~2.3 | ~0.6 |
| 150 | ~2.4 | ~0.7 |
Note: The values in this table are illustrative and based on trends reported in the literature. Actual values may vary depending on specific deposition conditions and measurement techniques.
Nonlinear Optical (NLO) Properties: Third-Order Susceptibility and Non-linear Refractive Index
This compound exhibits significant third-order nonlinear optical (NLO) properties, which are of great interest for applications in optical switching, optical limiting, and other photonic technologies. nih.govbohrium.com These properties arise from the large delocalized π-electron system of the phthalocyanine ring, which can be easily polarized by a strong incident electric field from a laser. nih.gov
The key parameters characterizing the third-order NLO response are the third-order nonlinear susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂). researchgate.netresearchgate.net The imaginary part of χ⁽³⁾ is related to nonlinear absorption processes like two-photon absorption, while the real part is associated with the nonlinear refractive index. ucf.edursc.org
Studies on GaPcCl thin films have shown that these NLO properties are dependent on the film's thickness. researchgate.net For thermally evaporated GaPcCl films on a flexible polymer substrate, the calculated third-order nonlinear susceptibility (χ⁽³⁾) and nonlinear refractive index (n₂) were found to be on the order of ~10⁻¹⁰ esu and ~10⁻⁹ esu, respectively, within a photon energy range of 0.5-4 eV. researchgate.netresearchgate.net The strong NLO response and high laser optical limiting capabilities of nanostructured GaPcCl films deposited on FTO substrates suggest their potential use as laser filters. bohrium.com
| Property | Order of Magnitude |
| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | ~10⁻¹⁰ esu |
| Nonlinear Refractive Index (n₂) | ~10⁻⁹ esu |
Band Gap Energy Determination and Related Models (e.g., Wemple-DiDomenico Model)
The optical band gap (Eg) is a crucial parameter for a semiconductor material, determining its electronic and optical properties. For GaPcCl thin films, the optical band gap can be determined from the absorption coefficient (α) using Tauc's relation, which relates α to the photon energy (hν).
The absorption spectra of GaPcCl films have shown indirect allowed transitions. researchgate.net The optical band gap values have been observed to decrease with increasing film thickness. For example, in one study, the band gap decreased from 2.67 eV to 2.44 eV as the film thickness increased from 90 nm to 320 nm. researchgate.netresearchgate.net In another study, irradiating GaPcCl thin films with gamma rays caused the optical band gap to shrink from 1.98 eV to 1.60 eV. researchgate.net
The dispersion of the refractive index in the transparent region (below the absorption edge) can be analyzed using the Wemple-DiDomenico (WDD) single oscillator model. mdpi.comsemanticscholar.orgresearchgate.net This model relates the refractive index (n) to the photon energy (E) through the following equation:
n² - 1 = E₀Eₔ / (E₀² - E²)
where E₀ is the single-oscillator energy and Eₔ is the dispersion energy, which is a measure of the average strength of the interband optical transitions. researchgate.netkau.edu.sa The WDD model allows for the determination of important optical parameters, including the static refractive index (n₀, as E → 0) and the moments of the optical spectrum. The parameters E₀ and Eₔ can be obtained by plotting (n² - 1)⁻¹ against E². The WDD model has been successfully applied to various semiconductor thin films to analyze their refractive index dispersion. researchgate.netkau.edu.sa
Optical Conductivity and Complex Dielectric Constant Analysis
The optical conductivity (σ) and the complex dielectric constant (ε) are fundamental parameters that describe the optical response of a material to an incident electromagnetic field. They are related to the refractive index (n) and the extinction coefficient (k).
The complex dielectric constant is given by ε = ε₁ + iε₂, where the real part (ε₁) and the imaginary part (ε₂) are related to n and k by the following equations:
ε₁ = n² - k² ε₂ = 2nk
The real part of the dielectric constant represents the ability of the material to store energy from the electric field, while the imaginary part represents the energy loss due to absorption.
The optical conductivity can also be expressed as a complex quantity, σ = σ₁ + iσ₂. The real part of the optical conductivity (σ₁) is related to the absorption coefficient (α) and the refractive index (n) by σ₁ = αnc / 4π, where c is the speed of light. The optical conductivity provides information about the electronic transitions in the material.
For GaPcCl thin films, the complex dielectric constant and optical conductivity have been shown to be affected by thermal annealing. researchgate.net This indicates that the electronic structure and the nature of electronic transitions can be modified by post-deposition heat treatment.
Influence of Thermal Annealing on Thin Film Properties
Thermal annealing is a post-deposition heat treatment process that can significantly alter the structural, electrical, and optical properties of GaPcCl thin films. The effects of annealing are primarily due to changes in the crystallinity and morphology of the film.
Studies have shown that annealing GaPcCl thin films in air at various temperatures can lead to an increase in crystallinity. researchgate.net While the chemical structure of the GaPcCl molecules remains stable, the annealing process can induce a more ordered arrangement of the molecules within the film. researchgate.net This increased crystallinity can lead to narrower and more intense diffraction peaks in X-ray diffraction patterns. researchgate.net
The optical properties of GaPcCl films are also markedly influenced by thermal annealing. It has been observed that annealing can modify the refractive index (n), extinction coefficient (k), optical conductivity, and complex dielectric constant. researchgate.net Furthermore, the third-order nonlinear susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) have been found to increase with thermal annealing. researchgate.net This suggests that thermal treatment can be a valuable tool for enhancing the nonlinear optical response of these films.
In terms of electrical properties, annealing has been shown to affect the electrical conductivity and thermal activation energy of GaPcCl thin films. researchgate.net An increase in the annealing temperature has been correlated with a decrease in the thermal activation energy. researchgate.net The charge carrier concentration and mobility are also influenced by annealing, with Hall measurements indicating that the films are p-type semiconductors. researchgate.net
The table below summarizes the general effects of thermal annealing on the properties of GaPcCl thin films.
| Property | Effect of Increasing Annealing Temperature |
| Crystallinity | Increases researchgate.net |
| Refractive Index (n) | Changes researchgate.net |
| Extinction Coefficient (k) | Changes researchgate.net |
| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | Increases researchgate.net |
| Nonlinear Refractive Index (n₂) | Increases researchgate.net |
| Thermal Activation Energy | Decreases researchgate.net |
| Electrical Conductivity | Changes researchgate.net |
Effects on Chemical Structure Stability and Crystallinity
The molecular structure and crystalline arrangement of this compound are fundamental to its material properties. Single-crystal X-ray analysis has revealed that GaPcCl can crystallize in a triclinic space group. mdpi.com In this configuration, the central gallium atom is positioned approximately 0.44 Å above the plane formed by the isoindole nitrogen atoms, with a Gallium-Chloride (Ga-Cl) bond distance of about 2.20 Å. mdpi.com Studies have also identified a disordered crystalline modification that is considered to be a more stable form. mdpi.com
When deposited as thin films, the crystallinity of GaPcCl is highly dependent on the substrate and film thickness.
Amorphous Structure : On substrates like fluorine-doped tin oxide (FTO), GaPcCl films frequently exhibit an amorphous, or noncrystalline, structure. researchgate.netbohrium.comresearchgate.net This lack of long-range order is a key characteristic of films prepared under certain conditions.
Nanostructured Films : Atomic force microscopy (AFM) has shown that the surface morphology of these films can be nanostructured, with average grain sizes reported in the range of 86–130 nm and significant surface roughness. researchgate.netbohrium.com One study identified an average particle size of 150 ± 45 nm. researchgate.net
Thickness-Dependent Crystallinity : The transition from an amorphous to a more ordered state can be influenced by the film's thickness. For GaPcCl films deposited on a flexible polymer substrate, a single sharp diffraction peak at 2θ = 26.6° was observed for films with a thickness greater than 45 nm, indicating a degree of crystallinity. researchgate.netresearchgate.net
Modulation of Optical and Electrical Properties
The optical and electrical characteristics of this compound films can be precisely modulated through the control of fabrication parameters, especially film thickness. As a phthalocyanine, GaPcCl's optical absorption spectrum is defined by two primary bands: the Soret band (or B band) in the near-ultraviolet region and the Q band in the visible region. researchgate.netscirp.org
Optical Absorption : The absorption spectra of GaPcCl films clearly show the characteristic Q- and B-bands. researchgate.net The maximum absorption wavelength (λmax) has been noted at 694 nm. sigmaaldrich.comsigmaaldrich.com
Influence of Film Thickness : The thickness of the deposited film has a direct impact on its linear and nonlinear optical properties. bohrium.com For instance, while the energy of the band gaps may be largely unaffected by film thickness, parameters such as optical transmittance and reflectance change significantly. researchgate.netbohrium.com The nonlinear optical susceptibility has also been found to be dependent on the film's thickness. bohrium.com
Dispersion and Energy Loss : The dispersion curve of the refractive index and characteristic energy loss functions, which describe the interaction of high-energy electrons with the material, have been calculated for GaPcCl films of varying thicknesses. researchgate.net
Heterojunction Device Fabrication and Characterization
The semiconducting properties of this compound make it a promising candidate for use in electronic devices. A key area of research involves the fabrication of heterojunctions, which are interfaces between two different semiconductor materials. These structures are the building blocks of many electronic components, including diodes and photodetectors.
This compound/n-Si Heterojunctions
Researchers have successfully fabricated and characterized heterojunction devices by depositing a thin film of this compound onto an n-type silicon (n-Si) substrate, creating a GaPcCl/n-Si interface. researchgate.netresearchgate.net The GaPcCl layer in these devices acts as an organic p-type semiconductor, forming a p-n junction with the inorganic n-type silicon. The deposition of the GaPcCl film is typically accomplished through vacuum thermal evaporation, which allows for controlled thickness and morphology. researchgate.net The resulting heterojunction forms the active component of devices intended for optoelectronic applications, such as photodiodes. researchgate.net
Electronic Transport Characteristics (I-V, C-V, Carrier Concentration, Built-in Voltage, Photosensitivity)
The performance of GaPcCl/n-Si heterojunction devices is evaluated by measuring their electronic transport characteristics. These measurements provide critical insights into the behavior of charge carriers at the junction interface, both in the absence and presence of light.
Current-Voltage (I-V) Characteristics : I-V measurements of the GaPcCl/n-Si heterojunction under dark conditions reveal its rectifying (diode-like) behavior. Analysis based on the Shockley diode equation allows for the determination of key electronic parameters. researchgate.net
Capacitance-Voltage (C-V) Characteristics : C-V measurements are employed to investigate the properties of the depletion region at the heterojunction. From this analysis, crucial parameters such as the carrier concentration and the built-in voltage can be calculated. researchgate.net For a GaPcCl/n-Si heterojunction, the carrier concentration was determined to be 6.74 × 10²¹ cm⁻³ , and the built-in voltage was calculated as 0.91 V . researchgate.net
Photosensitivity : The response of the heterojunction to light is a critical measure of its potential for photodetector applications. The photosensitivity of the GaPcCl/n-Si device has been shown to be highly dependent on the intensity of illumination. Under increasing illumination up to 100 mW/cm², the photosensitivity was observed to increase significantly, reaching a value of 11.41 × 10⁴ . researchgate.net
The electronic parameters derived from these characterizations are summarized in the table below.
| Parameter | Value | Conditions |
| Carrier Concentration | 6.74 × 10²¹ cm⁻³ | Derived from C-V measurements. researchgate.net |
| Built-in Voltage | 0.91 V | Derived from C-V measurements. researchgate.net |
| Series Resistance (Rs) | 4.5 × 10⁴ Ω | Dark conditions. researchgate.net |
| Shunt Resistance (Rsh) | 4.1 × 10⁶ Ω | Dark conditions. researchgate.net |
| Photosensitivity | 11.41 × 10⁴ | Under 100 mW/cm² illumination. researchgate.net |
These findings underscore the potential of GaPcCl/n-Si heterojunctions for use in photosensitive electronic devices. researchgate.net
Advanced Applications and Research Directions
Photodynamic Therapy (PDT) Research Applications
Gallium(III)-phthalocyanine chloride (GaPc-Cl) has emerged as a promising photosensitizer in the field of photodynamic therapy (PDT), a non-invasive treatment modality that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) that can destroy targeted cells. mdpi.com Phthalocyanines are considered third-generation photosensitizers with stable chemical structures and enhanced photochemical properties. mdpi.comnih.gov The central gallium (Ga³⁺) ion, being diamagnetic, contributes to a long triplet state lifetime, which is favorable for efficient singlet oxygen generation. researchgate.net
This compound has demonstrated significant phototoxic efficacy in various cancer cell lines. In studies involving the SH-SY5Y human neuroblastoma cell line, GaPc-Cl, when activated by light, induced massive cell death. researchgate.net Even at concentrations that show no dark toxicity, irradiation of neuroblastoma cells loaded with GaPc-Cl led to a substantial decrease in cell viability. researchgate.net A fraction of cells that initially survived the PDT protocol showed a drastic decline in proliferation hours later. researchgate.net
The efficacy of GaPc-Cl has also been established in melanoma, a type of skin cancer known for its resistance to conventional therapies. nih.gov Research on two human lightly pigmented melanoma cell lines, WM35 (radial growth phase) and M1/15 (metastatic), showed that GaPc-Cl effectively decreased cell viability in a dose-dependent manner upon irradiation, without exhibiting toxicity in the absence of light. nih.gov The photodynamic efficiency was particularly enhanced in the WM35 cell line. nih.gov Another study on the pigmented melanoma cell line SH-4 confirmed the photocytotoxic effects of a novel Ga(III)-phthalocyanine. nih.gov
The table below summarizes the in vitro efficacy of this compound in different cancer cell models.
Table 1: In Vitro Photosensitizer Efficacy of this compound
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| SH-SY5Y | Neuroblastoma | Massive cell death upon irradiation with non-toxic concentrations of GaPc-Cl. researchgate.net |
| WM35 | Melanoma (Radial Growth Phase) | Dose-dependent decrease in viability after PDT; enhanced PDT efficiency. nih.gov |
| M1/15 | Melanoma (Metastatic) | Effective decrease in cell viability post-PDT. nih.gov |
| SH-4 | Melanoma (Pigmented) | Demonstrated photo- and dark cytotoxicity. nih.gov |
The application of GaPc-Cl extends to antimicrobial photodynamic therapy (aPDT), which targets pathogenic microorganisms. rsc.orgnih.gov aPDT offers a promising alternative to conventional antibiotics, particularly in the context of growing antibiotic resistance. nih.govnih.govmdpi.com
Studies on water-soluble cationic gallium(III) phthalocyanines have demonstrated their effectiveness against a range of microorganisms in their free-floating, or planktonic, state. rsc.org High photoinactivation of planktonic methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, and Candida albicans has been observed. rsc.org For instance, photodynamic treatment with a tetra-methylpyridyloxy substituted GaPc derivative resulted in significant inactivation of these microbes. rsc.org
However, the efficacy against bacteria organized in biofilms, which are structured communities of cells with increased resistance, appears to be more challenging. nih.gov While significant reductions in fungal biofilms of C. albicans have been achieved, bacterial biofilms of E. faecalis and P. aeruginosa showed less susceptibility to GaPc-based PDT, with only a 1-2 log reduction. rsc.org This suggests that while GaPc derivatives are potent against planktonic bacteria and some fungal biofilms, further optimization is needed for treating bacterial biofilm infections. rsc.org
The effectiveness of a photosensitizer is critically dependent on its ability to accumulate within target cells and localize in sensitive subcellular compartments. researchgate.net Research has shown that GaPc-Cl exhibits high intracellular accumulation in SH-SY5Y neuroblastoma cells. researchgate.netresearchgate.net Confocal microscopy revealed a perinuclear distribution, suggesting that the compound concentrates in the membranes of organelles surrounding the nucleus. researchgate.net The specific localization of a photosensitizer can influence the primary mechanism of cell death; for example, localization in mitochondria often leads to apoptosis, while accumulation in the plasma membrane can result in necrosis. researchgate.net The ability of metallated phthalocyanines to localize in critical organelles is a key factor in their efficacy as inducers of cell death. nih.gov
Upon light activation, GaPc-Cl initiates a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components like lipids, proteins, and nucleic acids. nih.govnih.gov The specific cell death pathway triggered—apoptosis (programmed cell death) or necrosis (uncontrolled cell death)—can depend on the cell type and the specific treatment conditions. nih.govnih.gov
In melanoma cells, the mechanism of cell death induced by GaPc-Cl-PDT was found to be cell-line dependent. nih.gov In the metastatic M1/15 cell line, apoptosis was the predominant form of cell death, whereas in the WM35 radial growth phase cell line, necrosis was more prevalent. nih.gov This cell death was linked to the inhibition of the nuclear transcription factor-κB (NF-κB) and sensitization to the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL). nih.gov NF-κB is a key regulator that can protect cancer cells from apoptosis, so its inhibition can render the cells more susceptible to death signals. nih.govnih.gov The combination of NF-κB inhibition and TRAIL sensitization leads to apoptosis induced by TRAIL and TNF-α. nih.gov
To enhance the therapeutic efficacy of PDT, researchers are exploring combination therapies. One such approach involves the use of metformin (B114582), an anti-diabetic drug that has also shown anti-cancer properties, as an adjuvant to GaPc-Cl-PDT. nih.govresearchgate.netnih.gov
In melanoma cell lines, pre-treatment with metformin followed by GaPc-Cl-PDT significantly enhanced cancer cell killing. nih.gov The addition of metformin increased oxidative damage and promoted pro-apoptotic mechanisms. nih.gov Specifically, the combination of metformin and GaPc-Cl-PDT led to apoptosis in metastatic melanoma cells and necrosis in radial growth phase melanoma cells. nih.govresearchgate.net This synergistic effect is partly attributed to metformin's ability to modulate cellular metabolism, which can influence the cell's response to PDT. researchgate.net For example, metformin can cause a reduction in aerobic glycolysis and an increase in oxidative phosphorylation, making the cancer cells more vulnerable to the oxidative stress induced by PDT. researchgate.net
The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.netpreprints.org The efficiency of a photosensitizer is therefore often correlated with its singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. nih.govdergipark.org.tr Phthalocyanines containing diamagnetic metal ions like Ga³⁺ are known to have long triplet state lifetimes, which generally leads to efficient singlet oxygen generation. researchgate.net
Catalytic Applications
The catalytic prowess of this compound and related gallium complexes is an active area of investigation, with studies highlighting its potential in both photocatalytic and electrocatalytic processes.
Photocatalytic Research
The photoactivity of gallium phthalocyanines makes them promising candidates for driving chemical reactions with light. Research in this area has primarily focused on oxidation reactions.
Alkene Epoxidation: While direct photocatalytic epoxidation using this compound is not extensively documented, studies on homogeneous gallium(III) complexes provide significant insights into the potential catalytic activity. For instance, a simple gallium(III) complex, [Ga(phen)₂Cl₂]Cl (where phen is 1,10-phenanthroline), has been shown to be an effective homogeneous catalyst for the epoxidation of various alkenes with high selectivity for the epoxide product under mild conditions. nih.govresearchgate.net The catalytic cycle is believed to involve the coordination of the oxidant, such as peracetic acid, to the gallium center, which enhances its electrophilicity and facilitates the transfer of an oxygen atom to the alkene. researchgate.net Density functional theory (DFT) calculations have suggested that the coordination of the phenanthroline ligands to the gallium ion is crucial for the catalytic activity. researchgate.net
The use of more electron-deficient ligands in such gallium(III) complexes has been found to increase the speed and yield of these oxidation reactions. mdpi.com This suggests that modifying the phthalocyanine (B1677752) ring in Ga(III)PcCl with electron-withdrawing groups could potentially enhance its photocatalytic activity for similar transformations.
| Alkene Substrate | Catalyst Loading (mol%) | Oxidant | Reaction Time (h) | Epoxide Yield (%) | Reference |
| 1-Octene | 1 | Peracetic Acid | 1 | >95 | mdpi.com |
| Cyclooctene | 1 | Peracetic Acid | 1 | >95 | mdpi.com |
| Styrene | 1 | Peracetic Acid | 1 | ~60 | mdpi.com |
Table 1: Catalytic Epoxidation of Alkenes using a Gallium(III) Complex. mdpi.com
It is important to note that while these findings are for a related gallium complex, they lay a strong foundation for exploring this compound in similar photocatalytic epoxidation reactions. The inherent photosensitizing properties of the phthalocyanine macrocycle could potentially allow for such reactions to be driven by visible light. nih.gov
Hydrogen Production: The photocatalytic production of hydrogen using metallophthalocyanines is a significant area of research. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov Phthalocyanine-based catalysts are recognized for their redox behavior, efficiency, and recyclability, making them suitable for catalyzing the hydrogen evolution reaction (HER). researchgate.net The central metal ion plays a crucial role in the catalytic activity. researchgate.net While there is extensive research on various metallophthalocyanines for hydrogen production, specific studies detailing the use of this compound for this purpose are not prominent in the current literature. However, the general principles of photocatalytic hydrogen evolution involving a photosensitizer, an electron donor, and a catalyst can be applied. In such a system, the phthalocyanine would absorb light, leading to an excited state capable of initiating electron transfer processes that ultimately result in the reduction of protons to hydrogen.
Electrocatalysis
Phthalocyanines are widely studied as electrocatalysts for various reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction reaction (CO₂RR), and oxygen evolution reaction (OER). rsc.org Their low cost, chemical stability, and tunable electronic properties make them attractive alternatives to precious metal catalysts. rsc.org
While specific studies on the electrocatalytic activity of this compound are limited, the broader research on metallophthalocyanines provides a framework for understanding its potential. The catalytic activity is highly dependent on the central metal atom and the molecular structure. rsc.org For instance, cobalt and iron phthalocyanines have shown significant activity for the CO₂RR. nih.gov The mechanism often involves the electrochemical reduction of the metal center, which then binds and activates the substrate molecule.
Research into cationic gallium phthalocyanines has demonstrated their potential in catalytic processes, suggesting that the gallium center can be an active site for chemical transformations. mdpi.comacs.org This opens the door for exploring the electrocatalytic capabilities of this compound in reactions such as CO₂ reduction.
General Catalytic Mechanisms
The catalytic mechanism of gallium(III) complexes in oxidation reactions generally involves the activation of an oxidant. In the case of alkene epoxidation by a gallium(III) complex with peracetic acid, computational studies suggest that the peracetic acid binds to the gallium center, which acts as a Lewis acid, making the peroxo oxygen more electrophilic and susceptible to attack by the alkene. researchgate.net The reaction is proposed to proceed through a concerted mechanism where the oxygen atom is transferred to the double bond. rsc.org
For photocatalytic processes involving phthalocyanines, the mechanism typically begins with the absorption of light by the phthalocyanine ring, leading to the formation of an excited singlet state. This can then undergo intersystem crossing to a longer-lived triplet state. The excited phthalocyanine can then participate in electron transfer or energy transfer processes with surrounding molecules to initiate the desired chemical reaction. nih.gov
Chemical Sensing
The sensitivity of the electronic properties of phthalocyanines to their chemical environment makes them excellent candidates for chemical sensors.
Gas Sensing Properties and Mechanisms
Phthalocyanine-based materials are known to be effective in detecting various gases, including nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). researchgate.netresearchgate.netmdpi.comnih.govrsc.orgmdpi.comucsd.edu The sensing mechanism is generally based on the change in the electrical conductivity of the phthalocyanine film upon exposure to the target gas. mdpi.comucsd.edu
For oxidizing gases like NO₂, the interaction typically involves charge transfer from the p-type semiconducting phthalocyanine to the gas molecule, leading to an increase in the concentration of charge carriers (holes) and thus an increase in conductivity. mdpi.com Conversely, for reducing gases like ammonia, the interaction involves the donation of electrons from the ammonia molecule to the phthalocyanine, which reduces the number of holes and decreases the conductivity. ucsd.edu
While specific studies on this compound are not abundant, research on other metallophthalocyanines provides valuable insights. For example, chloroaluminum phthalocyanine (ClAlPc) has been successfully used in ammonia gas sensors operating at room temperature, demonstrating high selectivity and sensitivity at the parts-per-billion (ppb) level. nih.gov The sensing performance of phthalocyanine-based sensors is influenced by factors such as the central metal atom, peripheral substituents, and the morphology of the thin film. researchgate.netmdpi.com
| Gas Analyte | Sensing Material | Detection Limit | Operating Temperature | Reference |
| Ammonia (NH₃) | Chloroaluminum Phthalocyanine (ClAlPc) | 100 ppb | Room Temperature | nih.gov |
| Nitrogen Dioxide (NO₂) | Cobalt Phthalocyanine (CoPc) | <200 ppb | Room Temperature | nih.gov |
| Ammonia (NH₃) | Iron Phthalocyanine (Fe-PcF₁₆) | 40 ppb | Room Temperature | nih.gov |
Table 2: Performance of Phthalocyanine-based Gas Sensors. nih.govnih.gov
The interaction between the analyte gas and the phthalocyanine is often dominated by coordination to the central metal atom or interaction with the phthalocyanine ring. ucsd.edu Therefore, the Lewis acidity of the Gallium(III) center in Ga(III)PcCl is expected to play a significant role in its interaction with electron-donating gas molecules like ammonia.
Electrochemical Sensor Development
The electrocatalytic properties of metallophthalocyanines also make them suitable for the development of electrochemical sensors. nih.govnih.govresearchgate.net These sensors operate by measuring the electrochemical response (e.g., current or potential) generated by the reaction of an analyte at an electrode modified with the phthalocyanine. nih.gov
While there is a wealth of research on electrochemical sensors based on various metallophthalocyanines for the detection of analytes such as nitrite, hydrogen peroxide, and organic molecules, specific examples utilizing this compound are not widely reported. nih.gov However, the principles of sensor design are transferable. A this compound modified electrode could potentially be used to detect analytes that can be either oxidized or reduced at the gallium center or the phthalocyanine ring.
For instance, a sensor for gallium(III) ions has been developed using a different organic ionophore, demonstrating the feasibility of creating selective electrochemical sensors for this metal ion. mdpi.comnih.gov This suggests that this compound could be explored as a component in ion-selective electrodes or as a catalyst in amperometric sensors for other species. The development of such sensors would involve optimizing the electrode modification procedure and the electrochemical measurement conditions to achieve high sensitivity and selectivity.
Biomedical Imaging Research (Infrared Luminance)
This compound (GaPc-Cl) is a subject of significant research in the field of biomedical imaging, primarily owing to its photophysical properties in the near-infrared (NIR) region. This region of the electromagnetic spectrum is often referred to as the "optical window" for biological tissues, as it allows for deeper light penetration due to reduced absorption and scattering by endogenous components like hemoglobin and water.
The utility of GaPc-Cl in imaging stems from its strong absorption and fluorescence characteristics. The compound exhibits an intense absorption band, known as the Q-band, in the NIR region, typically around 681-694 nm. sigmaaldrich.commdpi.com Upon excitation with light of a suitable wavelength, it emits fluorescence at a slightly longer wavelength. For instance, in dimethylsulfoxide (DMSO), GaPc-Cl has a strong emission peak at 704 nm with a relatively high fluorescence quantum yield of 0.23. mdpi.com This infrared luminescence is crucial for high-contrast in vivo imaging.
Research has explored the conjugation of GaPc-Cl with biomolecules to enhance its targeting and therapeutic potential. A study involving the conjugation of GaPc-Cl with bovine collagen hydrolysate (Clg) to form a GaPc-Clg conjugate demonstrated alterations in its photophysical properties. mdpi.com The formation of the conjugate resulted in a blue shift of the Q-band maximum to 678 nm and a decrease in the fluorescence quantum yield to 0.012. mdpi.com While this particular conjugation was aimed at evaluating photodynamic therapy (PDT) efficiency, the study highlights how the local environment and molecular interactions can modulate the compound's luminescent properties. mdpi.com The ability to tune these properties is a key area of investigation for developing advanced imaging agents.
Key Photophysical Properties of this compound
| Property | Value | Solvent/Condition |
|---|---|---|
| Absorption Maximum (Q-band) | 694 nm | General |
| Absorption Maximum (Q-band) | 681 nm | Phosphate-Buffered Saline (PBS) |
| Emission Maximum | 704 nm | Dimethylsulfoxide (DMSO) |
| Fluorescence Quantum Yield | 0.23 | Dimethylsulfoxide (DMSO) |
| Conjugate Absorption (GaPc-Clg) | 678 nm | Phosphate-Buffered Saline (PBS) |
Optical Limiting Devices
This compound and its derivatives are recognized as highly promising materials for the development of optical limiting devices. rsc.org These devices are designed to protect sensitive optical sensors and human eyes from damage by high-intensity light sources, such as pulsed lasers. The mechanism behind their function is nonlinear optical absorption, where the material's absorption of light increases with the intensity of the incident light.
Phthalocyanines, including gallium complexes, possess a high degree of architectural flexibility. rsc.org This allows for the tailoring of their physical and optoelectronic properties through structural modifications. For GaPc-Cl, the reactivity of the axial Gallium-Chlorine (Ga-Cl) bond is particularly useful. rsc.org It enables the synthesis of a wide range of axially substituted and bridged phthalocyanine complexes. These axial substituents can create a dipole moment perpendicular to the macrocycle, which favorably influences the nonlinear optical absorption properties. rsc.org
Studies using the Z-scan technique, a standard method for measuring nonlinear absorption, have shown that gallium phthalocyanine derivatives exhibit a decrease in transmittance at high input fluences, which is characteristic of induced positive nonlinear absorption. rsc.org Research has demonstrated that modifications such as substitution and dimerization of the phthalocyanine monomer can lead to significant reductions in the saturation energy density of the material, enhancing its optical limiting performance. rsc.org These findings underscore the potential of structurally modifying the core gallium phthalocyanine unit to optimize its nonlinear optical properties for specific applications. rsc.org
Research Findings on Axially Modified Gallium Phthalocyanines for Optical Limiting
| Modification Strategy | Effect on Properties | Significance |
|---|---|---|
| Axial Substitution | Creates a dipole moment perpendicular to the macrocycle. | Favorably influences nonlinear optical absorption. rsc.org |
| Dimerization | Reduces saturation energy density. | Improves the material's effectiveness as an optical limiter. rsc.org |
| Bridging Units | Allows for the creation of multiporphyrin arrays. | Enables tuning of photophysical and nonlinear optical properties. rsc.org |
Organic Photovoltaic Cells and Solar Energy Conversion
This compound belongs to a class of organic semiconductor materials being investigated for applications in organic photovoltaic (OPV) cells. OPVs offer potential advantages like low cost, flexibility, and large-area fabrication. The fundamental process in an OPV cell involves the absorption of light by an organic material to create an exciton (B1674681) (a bound electron-hole pair). youtube.com This exciton must then diffuse to a donor-acceptor interface where the electron and hole are separated, generating a photocurrent. researchgate.net
The effectiveness of an OPV device is critically dependent on the photophysical and electrochemical properties of the materials used. Phthalocyanines are attractive candidates due to their strong absorption in the visible and near-infrared regions of the solar spectrum and their robust chemical and thermal stability. While specific research on GaPc-Cl in high-performance OPVs is part of a broader exploration of metallophthalocyanines, related gallium(III) complexes have shown significant promise in photocatalysis for solar energy conversion. nih.gov
For example, a study on a heterogeneous photocatalyst involving a gallium(III) complex demonstrated a reaction rate for converting sugars to 5-hydroxymethylfurfural (B1680220) (HMF) under visible light that was approximately 143 times higher than the thermal reaction in the dark. nih.gov It was proposed that photoirradiation enhances the Lewis acidity of the gallium(III) center, which in turn improves its interaction with reactant molecules. nih.gov This principle of light-enhanced catalytic activity is highly relevant to the charge generation and separation processes in solar cells. The ability to tune the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of phthalocyanines through molecular engineering is key to optimizing their performance in OPV architectures. nih.gov
| Fill Factor (FF) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. | Represents the "squareness" of the current-voltage curve and indicates the efficiency of charge extraction. researchgate.net |
Interactions with Biomolecules and Biological Systems
DNA Binding Studies
The interaction of Gallium(III)-phthalocyanine chloride (GaPc) with genetic material is a key area of research. Studies have focused on its binding to both standard double-stranded DNA and more complex G-quadruplex structures, which are of particular interest in cancer research.
Research indicates that a water-soluble derivative of this compound, specifically a non-peripherally substituted GaPc with 2-mercapto-N-methylpyridinium groups, interacts differently with double-stranded calf thymus DNA (ctDNA) compared to G-quadruplex DNA. researchgate.netdergipark.org.tr For double-stranded DNA, experimental results suggest a combination of both intercalative and non-intercalative binding mechanisms. researchgate.net Molecular docking studies support this, showing that the GaPc compound can bind at two distinct major groove regions of the double-stranded DNA. researchgate.net
In contrast, the interaction with G-quadruplex DNA structures, such as c-MYC, AS1411, and Tel21, appears to be driven by different forces. researchgate.netdergipark.org.tr For these structures, π-π stacking between the planar phthalocyanine (B1677752) ring and the G-quartets, along with electrostatic interactions between the compound's positively charged side chains and the DNA's negatively charged phosphate (B84403) backbone, are the primary driving forces for complexation. dergipark.org.tr Another study on a peripherally substituted GaPc derivative found that it binds with high affinity to the A3G4 step of the [d(TTAGGGT)]4 G-quadruplex, also through a combination of π-π stacking and electrostatic interactions. dergipark.org.tr
The binding affinity of this compound to different DNA structures has been quantified through the determination of binding constants (Kb). Studies show a significantly higher affinity for G-quadruplex DNA structures over double-stranded ctDNA. researchgate.netdergipark.org.tr For a specific water-soluble GaPc, the experimental binding constants were determined to be 1.9 x 10⁶ M⁻¹ for c-MYC, 1.1 x 10⁶ M⁻¹ for AS1411, 8.5 x 10⁵ M⁻¹ for Tel21, and a notably lower 2.9 x 10⁴ M⁻¹ for ctDNA. researchgate.netcumhuriyet.edu.tr
The binding mode for ctDNA is considered to be a mix of intercalative and non-intercalative (specifically, groove binding). researchgate.net For G-quadruplex DNA, the binding is primarily non-intercalative, characterized by external stacking. dergipark.org.tr A separate investigation of a different GaPc derivative with the [d(TTAGGGT)]4 G-quadruplex identified a stepwise binding process, forming a 2:1 complex with distinct binding constants for each step. dergipark.org.tr
| DNA Type | Binding Constant (Kb) M-1 | Reference |
|---|---|---|
| c-MYC (G-Quadruplex) | 1.9 x 106 | researchgate.netdergipark.org.tr |
| AS1411 (G-Quadruplex) | 1.1 x 106 | researchgate.netdergipark.org.tr |
| Tel21 (G-Quadruplex) | 8.5 x 105 | researchgate.netdergipark.org.tr |
| ctDNA (Double-Stranded) | 2.9 x 104 | researchgate.netdergipark.org.tr |
| [d(TTAGGGT)]4 (G-Quadruplex, Step 1) | (21 ± 2) x 106 | dergipark.org.tr |
| [d(TTAGGGT)]4 (G-Quadruplex, Step 2) | (0.09 ± 0.06) x 106 | dergipark.org.tr |
The interaction between this compound and G-quadruplex DNA can induce significant structural changes. Both experimental and computational studies have suggested that the binding of GaPc leads to conformational alterations and even an unfolding mechanism in the G-quadruplex DNA structure. researchgate.net This indicates that the compound does not merely attach to the DNA but actively modifies its three-dimensional shape.
Protein Binding Studies (e.g., Bovine Serum Albumin)
Quaternized, water-soluble derivatives of Gallium(III)-phthalocyanine have been shown to bind strongly to the transport protein Bovine Serum Albumin (BSA). bohrium.com These amphiphilic compounds exhibit a binding stoichiometry of 1:1 with BSA. bohrium.com The binding is characterized by high affinity, with binding constants (Kb) in the order of 10⁶ M⁻¹. bohrium.com
| Parameter | Value | Reference |
|---|---|---|
| Binding Stoichiometry (GaPc:BSA) | 1:1 | bohrium.com |
| Binding Constant (Kb) | ~106 M-1 | bohrium.com |
Effects on Aggregation in Biological Media
Phthalocyanine compounds often have a tendency to aggregate in aqueous environments, which can decrease their photoactivity and bioavailability. However, interaction with biomolecules can mitigate this issue. Studies have shown that the formation of a conjugate between water-soluble this compound and G-quadruplex DNA leads to a reduction in the aggregation of the GaPc compound. researchgate.net This disaggregation effect is significant because maintaining the monomeric form of the photosensitizer is crucial for applications such as photodynamic therapy. researchgate.net
Design of Biocompatible Conjugates (e.g., with Collagen Hydrolysate)
The conjugation of this compound (GaPc-Cl) with biocompatible macromolecules represents a strategic approach to enhance its applicability in biological systems. Collagen, a ubiquitous structural protein, and its derivative, collagen hydrolysate, are particularly attractive for this purpose due to their excellent biocompatibility, biodegradability, and non-toxic nature. preprints.orgresearchgate.net The formation of a conjugate between GaPc-Cl and collagen hydrolysate aims to modulate the photophysical properties of the phthalocyanine and improve its delivery and interaction with target cells. mdpi.comnih.gov
Research into the physical conjugation of a novel non-peripheral tetra-methylpyridiloxy substituted Gallium(III)-phthalocyanine (GaPc) with bovine collagen hydrolysate (Clg) has provided significant insights into the design of such biocompatible systems. preprints.orgmdpi.com The formation of the GaPc-Clg conjugate is achieved through the interaction between the two components in solution. preprints.orgnih.gov This process leads to notable changes in the spectral properties of the phthalocyanine, indicating a successful association. nih.govnih.gov
The interaction between GaPc and collagen hydrolysate results in a decrease in the intensity of the characteristic Q-band absorption of the phthalocyanine and a slight blue shift in its maximum wavelength. nih.govnih.gov Specifically, the intensive Q-band at 681 nm is reduced and shifts to 678 nm in the presence of 40 mg/mL of collagen hydrolysate. preprints.orgmdpi.com Concurrently, the Soret band of the phthalocyanine shows an increase in intensity, while the UV-band at 354 nm diminishes and eventually transforms into a shoulder at high concentrations of collagen hydrolysate. mdpi.com
Fluorescence spectroscopy further confirms the interaction. The strong emission peak of GaPc at 694 nm (when excited at 615 nm) is also blue-shifted to 691 nm and its intensity is lowered upon conjugation with collagen hydrolysate. preprints.orgnih.gov This quenching of fluorescence is reflected in a significant reduction of the fluorescence quantum yield from 0.23 for the free GaPc to 0.012 for the GaPc-Clg conjugate. mdpi.comnih.govnih.gov These photophysical changes are attributed to the influence of the aqueous medium and the presence of the collagen macromolecules. nih.gov
The conjugation with collagen hydrolysate has been shown to favorably influence the compound's behavior in biological contexts. Studies suggest that the gelling ability of collagen hydrolysate at concentrations above 10 mg/mL can minimize the dark toxicity often associated with powerful photosensitizers like GaPc. mdpi.comnih.gov While the conjugation may slightly reduce the photodynamic activity, it can enhance the selectivity of the photosensitizer. preprints.orgnih.gov This approach of using collagen for conjugation is considered a promising step for advanced applications like topical photodynamic therapy. mdpi.comnih.gov
Table 1: Photophysical Properties of GaPc and its Conjugate with Collagen Hydrolysate (GaPc-Clg)
| Property | GaPc (Free) | GaPc-Clg (Conjugate) | Reference |
| Q-band Absorption Maximum | 681 nm | 678 nm | preprints.orgmdpi.comnih.gov |
| Fluorescence Emission Maximum | 694 nm | 691 nm | preprints.orgnih.gov |
| Fluorescence Quantum Yield | 0.23 | 0.012 | mdpi.comnih.govnih.gov |
Q & A
Q. What are the established synthesis methods for Gallium(III)-phthalocyanine chloride, and how can purity be optimized?
this compound is typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of gallium(III) chloride. Key steps include refluxing in high-boiling solvents (e.g., dimethylformamide) under inert gas conditions, followed by purification via column chromatography to remove unreacted precursors . Purity (>97%) can be confirmed using elemental analysis and mass spectrometry, with trace metal impurities minimized by sublimation under vacuum .
Q. Which characterization techniques are critical for analyzing structural and optical properties of this compound thin films?
- UV-Vis-NIR Spectroscopy : Identifies Q-band absorption peaks (e.g., ~680 nm for monomeric species) and detects aggregation via spectral broadening .
- Raman Spectroscopy : Probes molecular vibrations and crystallinity; shifts in phthalocyanine ring modes indicate substrate interactions .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states (e.g., Ga³⁺) and ligand binding via Cl 2p and Ga 3d core-level spectra .
- Atomic Force Microscopy (AFM) : Evaluates surface morphology and nanostructuring, critical for optical limiting applications .
Q. How do solvent polarity and substrate choice influence the optical dispersion of this compound films?
Solvents with high polarity (e.g., DMSO) reduce aggregation, enhancing monomeric Q-band intensity, while low-polarity solvents (e.g., toluene) promote H-aggregation, broadening absorption . Substrates like FTO (fluorine-doped tin oxide) improve charge transfer in optoelectronic applications, whereas flexible polymer substrates (e.g., PET) require low-temperature deposition to prevent crystallinity loss .
Advanced Research Questions
Q. How does liposomal confinement affect the photochemical properties of this compound in cellular models?
Hydrophobicity dictates localization within liposomes: lipophilic derivatives aggregate in lipid bilayers, reducing singlet oxygen (¹O₂) yield, while hydrophilic variants localize in aqueous compartments, enhancing photodynamic efficiency. Methodologically, fluorescence quenching assays and time-resolved spectroscopy quantify ¹O₂ production, while epifluorescence microscopy maps subcellular localization .
Q. What experimental strategies enhance the anti-tumor efficacy of this compound in photodynamic therapy (PDT)?
Combining PDT with metabolic modulators like Metformin amplifies oxidative stress in melanoma cells. Key steps include:
- Pre-treatment with Metformin (2 mM, 24 hrs) to inhibit mitochondrial complex I, sensitizing cells to ROS.
- PDT parameters: 670 nm laser (50 J/cm²) to activate phthalocyanine, followed by apoptosis assays (Annexin V/PI) and angiogenesis inhibition via VEGF ELISA .
Q. How do axial ligands and peripheral substituents modulate the photophysical properties of Gallium(III)-phthalocyanine derivatives?
Axial chloride ligands reduce symmetry, increasing intersystem crossing rates (ΦΔ = 0.67). Peripheral electron-withdrawing groups (e.g., sulfonic acid) redshift absorption but reduce triplet-state lifetimes. Comparative studies using transient absorption spectroscopy (ΔA at 480 nm) and Z-scan techniques quantify nonlinear optical responses .
Q. What methodologies optimize this compound thin films for flexible organic electronics?
Thermal evaporation at 10⁻⁶ Torr onto cooled polymer substrates (e.g., PET) minimizes thermal degradation. Post-deposition annealing (80°C, N₂ atmosphere) enhances crystallinity, verified by XRD. Optical limiting thresholds are measured using nanosecond laser pulses (532 nm) to assess nonlinear absorption coefficients (β ≈ 10⁻⁹ m/W) .
Q. How can researchers resolve contradictions in reported optical limiting performance across studies?
Discrepancies arise from variations in film thickness, aggregation states, and laser pulse duration. Standardized protocols include:
Q. What mechanisms underlie the aggregation-dependent optical limiting behavior of this compound?
H-aggregates exhibit excited-state absorption (ESA) via triplet-triplet annihilation, while J-aggregates favor reverse saturable absorption (RSA). Pump-probe spectroscopy (delay times 1–100 ps) and DFT calculations correlate aggregation motifs (e.g., π-stacking angles) with nonlinear responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
